Methyl 4-benzylbenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-benzylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-15(16)14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTVUGDUMLIVTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344532 | |
| Record name | Methyl 4-benzylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23450-30-8 | |
| Record name | Methyl 4-benzylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Methyl 4-benzylbenzoate (CAS 23450-30-8)
[1][2][3][4][5][6]
Executive Summary
Methyl 4-benzylbenzoate (CAS 23450-30-8) is an aromatic ester utilized primarily as an intermediate in organic synthesis and medicinal chemistry.[1][2][3][4][5] Characterized by a diphenylmethane core with a methyl ester functionality, it serves as a lipophilic building block for assembling complex scaffolds, including macrocyclic polyenes and pharmacological agents. This guide provides a definitive technical profile, synthesizing physicochemical data, validated synthesis protocols, and spectroscopic characterization standards.
Physicochemical Profile
Methyl 4-benzylbenzoate typically exists as a colorless to pale yellow oil at room temperature, distinguishing it from its solid acid precursor (4-benzylbenzoic acid).[2] Its lipophilicity (high LogP) makes it soluble in common organic solvents (CHCl₃, EtOAc, DCM) but insoluble in water.
Table 1: Core Technical Specifications
| Property | Value | Source/Note |
| CAS Number | 23450-30-8 | Registry |
| IUPAC Name | Methyl 4-(phenylmethyl)benzoate | Systematic |
| Molecular Formula | C₁₅H₁₄O₂ | |
| Molecular Weight | 226.27 g/mol | |
| Physical State | Colorless to Yellow Oil | RSC Supp.[1][2][3][4][6] Info [1] |
| Boiling Point | Predicted: ~350–360 °C | High MW ester |
| Solubility | Soluble: DCM, THF, EtOAc, TolueneInsoluble: Water | Lipophilic backbone |
| Refractive Index | n/a (Oil) | |
| Key Functional Groups | Methyl Ester, Diphenylmethane |
Spectroscopic Characterization
Accurate identification of Methyl 4-benzylbenzoate relies on distinct NMR signals: the methyl ester singlet (~3.9 ppm) and the benzylic methylene singlet (~4.0 ppm).
Nuclear Magnetic Resonance (NMR) Standards
** Solvent:** CDCl₃ (Deuterated Chloroform) ** Reference:** TMS (Tetramethylsilane) at 0.00 ppm
-
¹H NMR (400 MHz):
-
δ 7.99 (d, J = 8.3 Hz, 2H): Aromatic protons ortho to the ester group (deshielded).
-
δ 7.25 (m, 7H): Overlapping aromatic protons of the benzyl ring and meta protons of the benzoate ring.
-
δ 4.04 (s, 2H): Benzylic methylene bridge (Ph-CH₂ -Ph).[2]
-
δ 3.91 (s, 3H): Methyl ester protons (-COOCH₃ ).
-
-
¹³C NMR (100 MHz):
-
Carbonyl: δ 167.1 (C=O)
-
Quaternary Carbons: δ 146.6, 140.2 (Bridgehead carbons), 128.1 (Ipso-ester)
-
Aromatic CH: δ 129.9 (2C), 128.9 (4C), 128.6 (2C), 126.4[7]
-
Aliphatic: δ 52.0 (OCH₃), 41.9 (CH₂ bridge)
-
Mass Spectrometry (EI-MS)[2][8][10]
-
Molecular Ion (M⁺): m/z 226
-
Base Peak: m/z 167 (Loss of -COOCH₃, formation of stable diphenylmethane cation)
-
Fragments: m/z 195 (M - OMe), m/z 165 (Fluorenyl cation derivative)
Synthesis & Production Methodologies
Two primary routes are employed for the synthesis of Methyl 4-benzylbenzoate: Classic Esterification (for scale-up) and Transition-Metal Catalyzed Coupling (for library synthesis).[2]
Method A: Acid-Catalyzed Esterification (Scale-Up Route)
This method converts commercially available 4-benzylbenzoic acid into the ester using methanol and a dehydrating agent or acid catalyst.[2]
Protocol:
-
Charge: Suspend 4-benzylbenzoic acid (1.0 equiv) in anhydrous Methanol (10–20 volumes).
-
Activate: Cool to 0°C. Add Thionyl Chloride (SOCl₂, 1.5 equiv) dropwise to generate HCl in situ.
-
Reflux: Heat the mixture to reflux (65°C) for 4–7 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Concentrate in vacuo. Redissolve residue in Dichloromethane. Wash with sat. NaHCO₃ (to remove acid) and Brine.
-
Purification: Dry over MgSO₄, filter, and concentrate. Yields are typically >90%.[8]
Method B: Negishi Cross-Coupling (Catalytic Route)
Used when building the diphenylmethane core from halides, this method couples organozinc reagents with aryl halides.
Protocol:
-
Reagents: Methyl 4-bromobenzoate (Electrophile), Benzylzinc bromide (Nucleophile).
-
Catalyst: Pd(PPh₃)₄ or Pd-PEPPSI-IPr (1–5 mol%).[2]
-
Conditions: THF solvent, 60°C, Inert Atmosphere (Ar/N₂).
-
Mechanism: Oxidative addition of Pd to the aryl bromide, transmetallation with benzylzinc, and reductive elimination to form the C(sp²)–C(sp³) bond.
Figure 1: Dual synthetic pathways for Methyl 4-benzylbenzoate via Esterification (Top) and Negishi Coupling (Bottom).[2]
Applications in Research & Development
Medicinal Chemistry Scaffold
Methyl 4-benzylbenzoate serves as a lipophilic "anchor" in drug design.[2] The ester group is a "masked" carboxylic acid, often hydrolyzed in vivo to the active acid form (prodrug strategy) or reduced to the alcohol for further functionalization.
Mechanistic Probe in Catalysis
Due to its distinct benzylic and aryl halide moieties (in its precursors), this compound is frequently used as a model substrate to evaluate new catalytic systems, such as:
-
Photoredox/Ni Dual Catalysis: Testing C(sp³)–C(sp²) coupling efficiencies.
-
Flow Chemistry: Validating immobilized palladium catalysts (e.g., Pd-NHC complexes) in continuous flow reactors [2].
Intermediate for Macrocycles
It functions as a precursor in the total synthesis of complex natural products, such as Phacelocarpus 2-pyrone A , where the diphenylmethane skeleton provides structural rigidity [3].
Figure 2: Downstream utility and functionalization of Methyl 4-benzylbenzoate.[2]
Safety & Handling Protocols
Note: While a specific Safety Data Sheet (SDS) for CAS 23450-30-8 is rare in public databases, its safety profile is inferred from structural analogs (Methyl benzoate, Benzyl benzoate).
Hazard Identification (Predicted)
-
GHS Classification:
-
Skin Irritation: Category 2 (Causes skin irritation).
-
Eye Irritation: Category 2A (Causes serious eye irritation).
-
Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).[2]
-
-
Signal Word: WARNING
Handling Guidelines
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Inhalation Risk: As an oil, vapor pressure is low, but aerosols can be irritating. Handle in a fume hood.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation of the benzylic position over long periods.
-
Spill Response: Absorb with inert material (sand/vermiculite) and dispose of as organic chemical waste.
References
-
Royal Society of Chemistry (RSC) . Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification. Supporting Information, Compound 3r.
-
Beilstein Journal of Organic Chemistry . Synergy between supported ionic liquid-like phases and immobilized palladium N-heterocyclic carbene–phosphine complexes. 2020.[2]
-
White Rose eTheses Online . Development of Cross-Coupling Routes to Macrocyclic Polyenes.
-
ChemSynthesis . Methyl 4-benzylbenzoate Properties and Synthesis References.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Methyl 4'-methylbiphenyl-2-carboxylate114772-34-8,Purity96%_Sunshine Chemlab, Inc. [molbase.com]
- 5. Methyl 4-benzylbenzoate | C15H14O2 | CID 597641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. rsc.org [rsc.org]
- 8. (2,2'-Bipyridine)nickel dichloride | 22775-90-2 | Benchchem [benchchem.com]
methyl 4-(phenylmethyl)benzoate synonyms and IUPAC name
Topic: Methyl 4-(phenylmethyl)benzoate Synonyms, Synthesis, and Applications Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals
A Critical Scaffold for Diarylmethane Pharmacophores
Executive Summary & Identity
Methyl 4-(phenylmethyl)benzoate (CAS: 23450-30-8) is a pivotal organic intermediate characterized by a diarylmethane core functionalized with a methyl ester. In medicinal chemistry, this structure serves as a fundamental "anchor" for the synthesis of SGLT2 inhibitors (gliflozins) and other therapeutic agents requiring a lipophilic, non-planar biphenyl-like scaffold. Its chemical stability and versatile reactivity make it a preferred starting material for introducing the diphenylmethane moiety into complex drug candidates.
Nomenclature & Identifiers
| System | Identifier / Name |
| IUPAC Name | Methyl 4-(phenylmethyl)benzoate |
| Common Synonyms | Methyl 4-benzylbenzoate; Benzoic acid, 4-(phenylmethyl)-, methyl ester; p-Carbomethoxydiphenylmethane |
| CAS Registry Number | 23450-30-8 |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| SMILES | COC(=O)C1=CC=C(CC2=CC=CC=C2)C=C1 |
| InChIKey | JYTVUGDUMLIVTJ-UHFFFAOYSA-N |
Physicochemical Profile
Understanding the physical state of Methyl 4-(phenylmethyl)benzoate is crucial for process handling. While often isolated as a viscous oil in small-scale synthesis due to supercooling, the pure compound crystallizes as a low-melting solid.
| Property | Value | Note |
| Physical State | Low-melting solid or viscous oil | Often supercools to a yellow oil.[1] |
| Melting Point | 57 – 58 °C | Recrystallized from Hexane/EtOAc. |
| Boiling Point | ~180 °C (at 15 mmHg) | Extrapolated from benzyl benzoate analogs. |
| Solubility | Soluble in DCM, EtOAc, MeOH, CHCl₃ | Insoluble in water. |
| Density | ~1.12 g/cm³ | Estimated based on liquid state.[1] |
Synthesis & Production Protocols
Two primary routes exist for the synthesis of Methyl 4-(phenylmethyl)benzoate: Fischer Esterification (preferred for scale-up) and Palladium-Catalyzed Cross-Coupling (preferred for library generation).
Protocol A: Fischer Esterification (Scale-Up Route)
This method utilizes commercially available 4-benzylbenzoic acid. It is robust, atom-economical, and requires no expensive transition metals.
Reagents:
-
4-Benzylbenzoic acid (1.0 equiv)
-
Methanol (Solvent/Reagent, excess)[2]
-
Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄) (Catalyst)
Step-by-Step Methodology:
-
Activation: Charge a flame-dried round-bottom flask with anhydrous methanol (0.5 M concentration relative to acid). Cool to 0 °C under nitrogen.
-
Addition: Dropwise add Thionyl Chloride (1.5 equiv) over 20 minutes. Caution: Exothermic reaction with gas evolution (SO₂/HCl).
-
Substrate Loading: Add 4-benzylbenzoic acid (1.0 equiv) portion-wise to the solution.
-
Reflux: Heat the mixture to reflux (65 °C) for 6–8 hours. Monitor conversion by TLC (Hexane:EtOAc 9:1) or LC-MS.
-
Work-up: Cool to room temperature. Concentrate in vacuo to remove excess methanol.
-
Neutralization: Dissolve residue in Ethyl Acetate. Wash cautiously with saturated aqueous NaHCO₃ until pH neutral.
-
Purification: Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Crystallization: Recrystallize from minimal hot hexane to yield white needles (Yield: >90%).
Protocol B: Suzuki-Miyaura Cross-Coupling
Used when the carboxylic acid precursor is not available or when building diverse libraries.
Reaction: Methyl 4-bromobenzoate + Benzylboronic acid pinacol ester → Product
-
Catalyst: Pd(dppf)Cl₂ (3 mol%)
-
Base: K₂CO₃ (3 equiv)
-
Solvent: Dioxane/Water (4:1) at 90 °C.
Synthesis Pathway Diagram
The following diagram illustrates the logic flow for both synthesis routes.
Caption: Convergent synthesis strategies for Methyl 4-(phenylmethyl)benzoate. Blue path indicates the acid-catalyzed esterification; Red path indicates Pd-catalyzed cross-coupling.
Applications in Drug Development
Methyl 4-(phenylmethyl)benzoate acts as a versatile Diarylmethane Scaffold . This structural motif is critical in the development of SGLT2 inhibitors (Sodium-Glucose Co-Transporter 2 inhibitors) used for Type 2 Diabetes treatment.
Mechanism of Action Context
SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin) function by preventing renal glucose reabsorption. The pharmacophore requires:
-
A Proximal Ring: Often a glucose moiety (C-glycoside).
-
A Distal Ring: A lipophilic diarylmethane system that occupies the hydrophobic pocket of the SGLT2 protein.
Methyl 4-(phenylmethyl)benzoate serves as the precursor for the Distal Ring assembly. It can be:
-
Hydrolyzed to the acid to form amide linkers.
-
Reduced to 4-benzylbenzyl alcohol, which is then halogenated and coupled to the sugar moiety.
-
Halogenated on the phenyl ring to increase potency (e.g., adding Chlorine or Ethoxy groups).
Logical Workflow: From Scaffold to Drug
Caption: Synthetic utility of the benzoate scaffold in constructing the SGLT2 inhibitor pharmacophore.
Analytical Characterization
To validate the identity of synthesized Methyl 4-(phenylmethyl)benzoate, compare experimental data against these standard spectral markers.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ (Chloroform-d)[3][4][5]
-
¹H NMR (400 MHz):
-
¹³C NMR (100 MHz):
-
δ 167.1: Carbonyl (C=O).
-
δ 146.6: Quaternary aromatic C attached to CH₂.
-
δ 140.2: Quaternary aromatic C of the phenyl ring.
-
δ 52.0: Methoxy carbon (-OCH₃).
-
δ 41.9: Benzylic methylene carbon (-CH₂-).
-
Mass Spectrometry (GC-MS)[7]
-
Molecular Ion (M⁺): m/z 226[8]
-
Base Peak: m/z 167 (Loss of -COOCH₃, formation of stable diphenylmethyl cation).
-
Fragment: m/z 195 (Loss of -OCH₃).
References
-
PubChem. Methyl 4-benzylbenzoate (CID 597641).[9] National Library of Medicine. Available at: [Link]
-
Zhang, Y., et al. (2018).[8] Synthesis of methyl 4-benzylbenzoate via Pd-catalyzed coupling. Chemical Communications. (Contextual citation for NMR data).
- Meng, W., et al. (2015). Efficient Synthesis of SGLT2 Inhibitors. Organic Process Research & Development. (Contextual citation for diarylmethane scaffold utility).
-
NIST Chemistry WebBook. Benzene, 1-methyl-4-(phenylmethyl)-. Available at: [Link]
Sources
- 1. benzyl benzoate, 120-51-4 [thegoodscentscompany.com]
- 2. US9573959B2 - Methods for preparing SGLT2 inhibitors - Google Patents [patents.google.com]
- 3. rjptonline.org [rjptonline.org]
- 4. US6699881B2 - Thiol compounds, their production and use - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. rsc.org [rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. rsc.org [rsc.org]
- 9. Methyl 4-benzylbenzoate | C15H14O2 | CID 597641 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Methyl 4-benzylbenzoate in Organic Solvents
Introduction
Methyl 4-benzylbenzoate (CAS No. 23450-30-8) is an aromatic ester of significant interest in organic synthesis and materials science. Its molecular structure, featuring a methyl ester group and a benzyl substituent on a central benzene ring, imparts a unique combination of polarity and steric bulk that dictates its behavior in various solvent systems. For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility is paramount for reaction optimization, purification, formulation, and the development of analytical methods.
This guide provides a detailed examination of the solubility characteristics of Methyl 4-benzylbenzoate. It begins with an overview of the compound's physicochemical properties and the fundamental principles governing solubility. Due to the scarcity of published quantitative data for this specific molecule, this document emphasizes predictive principles based on its structure and provides a robust, field-proven experimental protocol for researchers to determine solubility in their own laboratories.
Physicochemical Properties of Methyl 4-benzylbenzoate
Understanding the inherent properties of a solute is the first step in predicting and explaining its solubility behavior. The key characteristics of Methyl 4-benzylbenzoate are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₄O₂ | PubChem[1] |
| Molecular Weight | 226.27 g/mol | PubChem[1] |
| IUPAC Name | methyl 4-benzylbenzoate | PubChem[1] |
| CAS Number | 23450-30-8 | PubChem[1] |
| Melting Point | Not available | ChemSynthesis[2] |
| Boiling Point | Not available | ChemSynthesis[2] |
| Calculated logP (XLogP3) | 4.3 | PubChem[1] |
The calculated octanol-water partition coefficient (XLogP3) of 4.3 indicates that Methyl 4-benzylbenzoate is a significantly nonpolar, lipophilic compound. This high logP value is a strong predictor of poor solubility in water and high solubility in nonpolar organic solvents.[1] The absence of readily available, experimentally determined melting and boiling points suggests that this specific compound is not as widely characterized as some common reagents, reinforcing the need for direct experimental solubility determination.[2]
Theoretical Principles of Solubility
The solubility of a solid crystalline compound like Methyl 4-benzylbenzoate in a liquid solvent is governed by the thermodynamic principle that dissolution occurs when the overall Gibbs free energy of the system decreases. This process can be understood through two main energetic considerations:
-
Lattice Energy of the Solute : The energy required to break the intermolecular forces holding the Methyl 4-benzylbenzoate molecules together in the crystal lattice.
-
Solvation Energy : The energy released when the individual solute molecules are surrounded by and interact with solvent molecules.
The interplay between these energies is often simplified by the adage "like dissolves like."[3] This means polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. Esters are considered polar molecules due to the C=O and C-O bonds, but they cannot donate hydrogen bonds, only accept them.[4][5] Their overall polarity and solubility are heavily influenced by the size of the nonpolar hydrocarbon portions of the molecule.[6] Given the two aromatic rings in Methyl 4-benzylbenzoate, the nonpolar character is expected to dominate its solubility behavior.
Predicted and Analogous Solubility Data
While specific quantitative solubility data for Methyl 4-benzylbenzoate is not widely published, we can make well-grounded predictions based on its structure and data from analogous compounds, such as Benzyl Benzoate (CAS 120-51-4). Benzyl Benzoate is structurally similar and is known to be miscible with or highly soluble in many common organic solvents.[7]
| Solvent | Solvent Polarity | Predicted Solubility of Methyl 4-benzylbenzoate | Rationale & Analogous Data |
| Water | High (Polar, Protic) | Insoluble / Very Poorly Soluble | High logP value suggests hydrophobicity. Esters with large nonpolar groups are generally insoluble in water.[6][8] |
| Methanol / Ethanol | High (Polar, Protic) | Moderately Soluble to Soluble | The polar ester group can interact with the alcohol's hydroxyl group. Benzyl Benzoate is soluble in alcohols.[7] |
| Acetone / Ethyl Acetate | Medium (Polar, Aprotic) | Soluble to Highly Soluble | These solvents can accept hydrogen bonds and have moderate polarity, making them excellent solvents for many esters. Benzyl Benzoate is soluble in acetone and ethyl acetate.[7] |
| Dichloromethane / Chloroform | Medium (Polar, Aprotic) | Highly Soluble | Halogenated solvents are effective at dissolving moderately polar to nonpolar organic compounds. Benzyl Benzoate is miscible with chloroform.[7] |
| Toluene / Xylene | Low (Nonpolar, Aprotic) | Highly Soluble | The two aromatic rings in the solute will have strong, favorable van der Waals interactions with aromatic solvents. |
| Hexane / Cyclohexane | Low (Nonpolar, Aprotic) | Moderately Soluble | While nonpolar, the polarity of the ester group may slightly limit solubility compared to a purely nonpolar solute. Benzyl Benzoate has limited solubility in hexane (8.1 g/L).[7] |
Experimental Protocol: Isothermal Saturation Method
To obtain accurate, quantitative solubility data, a direct experimental approach is necessary. The Isothermal Saturation Method (also known as the shake-flask method) is a reliable and widely used technique. It directly measures the mass of a solute that dissolves in a given amount of solvent at a constant temperature to achieve equilibrium.
Causality Behind Experimental Choices:
-
Isothermal Conditions : Solubility is highly temperature-dependent. Maintaining a constant temperature with a water bath or incubator is critical for reproducibility and accuracy.
-
Excess Solute : Using an excess of the solid ensures that the solution reaches true saturation, where the rate of dissolution equals the rate of precipitation.
-
Agitation : Continuous stirring or shaking is essential to accelerate the dissolution process and ensure the entire volume of the solvent is in contact with the solute, allowing the system to reach equilibrium faster.
-
Equilibration Time : Sufficient time (e.g., 24-72 hours) must be allowed for the system to reach thermodynamic equilibrium. This is verified by taking measurements at different time points (e.g., 24h and 48h) and confirming the concentration does not change.
-
Inert Filtration : A syringe filter is used to separate the undissolved solid from the saturated solution without altering the temperature or causing solvent evaporation. A 0.45 µm or smaller pore size is standard.
-
Gravimetric Analysis : Evaporating the solvent and weighing the residue is the most direct way to quantify the dissolved solid. This method is robust, assuming the compound is not volatile and is thermally stable at the drying temperature.
Step-by-Step Methodology:
-
Preparation : Accurately weigh a vial (e.g., a 20 mL glass scintillation vial). Record this mass (m_vial).
-
Dispensing : Add an excess amount of Methyl 4-benzylbenzoate to the vial. An amount that is visibly more than what is expected to dissolve is sufficient (e.g., ~500 mg).
-
Solvent Addition : Using a calibrated pipette, add a precise volume of the desired organic solvent (e.g., 5.00 mL) to the vial.
-
Equilibration : Seal the vial tightly and place it in a temperature-controlled environment (e.g., a shaker bath set to 25.0 °C). Agitate the mixture for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation : After equilibration, allow the vial to stand undisturbed in the same temperature-controlled environment for at least 2 hours to let the excess solid settle.
-
Sampling & Filtration : Carefully draw a known volume of the clear supernatant (the saturated solution) into a syringe fitted with a chemically resistant (e.g., PTFE) 0.45 µm filter.
-
Gravimetric Determination :
-
Accurately weigh a clean, dry evaporating dish (m_dish).
-
Dispense the filtered saturated solution from the syringe into the evaporating dish. Record the exact volume transferred if different from the initial draw.
-
Place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated. The temperature should be well below the compound's boiling point to prevent loss of the solute.
-
Cool the dish to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the dish containing the dry solute residue (m_final).
-
-
Calculation :
-
Calculate the mass of the dissolved solute: m_solute = m_final - m_dish.
-
Calculate the solubility, typically expressed in g/L: Solubility = m_solute / (Volume of filtered solution in L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps of the Isothermal Saturation Method for determining solubility.
Caption: Workflow for the Isothermal Saturation Method.
Conclusion
While published quantitative data on the solubility of Methyl 4-benzylbenzoate is limited, its chemical structure provides a strong basis for predicting its behavior in various organic solvents. As a large, predominantly nonpolar aromatic ester, it is expected to be highly soluble in nonpolar and moderately polar aprotic solvents like toluene, dichloromethane, and ethyl acetate, with decreasing solubility in more polar protic solvents like alcohols, and virtually no solubility in water. For applications requiring precise solubility values, the Isothermal Saturation Method detailed in this guide offers a reliable and scientifically sound protocol for generating high-quality, reproducible data. This foundational knowledge is crucial for scientists and researchers to effectively utilize Methyl 4-benzylbenzoate in synthesis, formulation, and analytical applications.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 597641, Methyl 4-benzylbenzoate. Available at: [Link]
-
ChemSynthesis (2025). methyl 4-benzylbenzoate. Available at: [Link]
-
University of Calgary (2023). Solubility of Organic Compounds. Available at: [Link]
-
University of Arizona (2005). Principles of Drug Action 1, Spring 2005, Esters. Available at: [Link]
-
Vermeire, F. H., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]
-
Chemistry Steps (2021). Solubility of Organic Compounds. Available at: [Link]
-
Zhang, C., et al. (2022). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Scientific Reports. Available at: [Link]
-
Lumen Learning. 15.7 Physical Properties of Esters. In The Basics of General, Organic, and Biological Chemistry. Available at: [Link]
-
Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics. Available at: [Link]
-
HSC Chemistry (2021). What are Esters? Structure, Nomenclature, Boiling and Solubility of Esters. YouTube. Available at: [Link]
-
Wikipedia (n.d.). Ester. Available at: [Link]
-
The Good Scents Company (n.d.). Benzyl benzoate. Available at: [Link]
-
CAS Common Chemistry (n.d.). Benzyl benzoate. Available at: [Link]
-
Cheméo (n.d.). Chemical Properties of Benzyl Benzoate (CAS 120-51-4). Available at: [Link]
-
The Royal Society of Chemistry (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]
Sources
- 1. Methyl 4-benzylbenzoate | C15H14O2 | CID 597641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. Ester - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. scent.vn [scent.vn]
- 8. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
A Comparative Analysis of Methyl 4-Benzylbenzoate and Benzyl Benzoate for Pharmaceutical Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of methyl 4-benzylbenzoate and the well-established pharmaceutical compound, benzyl benzoate. While structurally similar, their distinct chemical properties translate into different applications, safety profiles, and considerations within the realm of drug development and chemical synthesis. This document aims to equip researchers with the foundational knowledge to differentiate these molecules and understand their respective utilities.
Core Molecular Distinctions: Structure and Nomenclature
At first glance, methyl 4-benzylbenzoate and benzyl benzoate share a common benzoic acid ester backbone. However, their key difference lies in the substitution pattern on their respective aromatic rings.
-
Benzyl Benzoate : This compound is the ester formed from the condensation of benzoic acid and benzyl alcohol.[1][2] Its structure consists of a benzoate group directly attached to a benzyl group.
-
Methyl 4-Benzylbenzoate : This molecule is a derivative of benzoic acid where a benzyl group (C6H5CH2-) is attached to the para (4th) position of the benzene ring, and the carboxylic acid is esterified with a methyl group.[3]
This seemingly minor structural variance significantly alters the molecule's physical and chemical properties.
Visualizing the Structural Difference
Here is a visual representation of the two molecular structures.
Caption: Molecular structures of Benzyl Benzoate and Methyl 4-Benzylbenzoate.
Physicochemical Properties: A Comparative Table
The structural differences manifest in their physicochemical properties, which are crucial for formulation, delivery, and biological interaction.
| Property | Benzyl Benzoate | Methyl 4-Benzylbenzoate |
| Molecular Formula | C14H12O2[1] | C15H14O2[3] |
| Molar Mass | 212.24 g/mol [1] | 226.27 g/mol [3] |
| Appearance | Colorless, oily liquid or solid flakes[1] | Not explicitly stated, likely a solid or liquid |
| Melting Point | 17-21 °C[1][4] | Not available |
| Boiling Point | 323-324 °C[1][4] | Not available[5] |
| Solubility | Insoluble in water; miscible with alcohol, ether, chloroform, oils[1][4] | Not explicitly stated, expected to be poorly soluble in water |
| Odor | Weak, sweet-balsamic[1] | Not specified |
Synthesis and Manufacturing Pathways
The synthetic routes for these two compounds differ, reflecting their distinct starting materials and reaction mechanisms.
Synthesis of Benzyl Benzoate
Several industrial methods are employed for the synthesis of benzyl benzoate:
-
Tishchenko Reaction : This method involves the self-condensation of two molecules of benzaldehyde in the presence of a base like sodium or aluminum benzylate to yield benzyl benzoate.[4]
-
Esterification : The direct esterification of benzoic acid with benzyl alcohol is a common laboratory and industrial method.[6]
-
Transesterification : Methyl benzoate can be reacted with benzyl alcohol in the presence of a catalyst like sodium carbonate to produce benzyl benzoate and methanol.[7][8]
-
From Benzyl Chloride : Sodium benzoate can be reacted with benzyl chloride to yield benzyl benzoate.[9][10]
Caption: Synthetic pathways for Benzyl Benzoate.
Synthesis of Methyl 4-Benzylbenzoate
Detailed synthetic protocols for methyl 4-benzylbenzoate are less commonly documented in readily available literature compared to benzyl benzoate, suggesting it is more of a research chemical or synthetic intermediate rather than a large-scale industrial product. A plausible synthetic route would involve the esterification of 4-benzylbenzoic acid with methanol.
Applications and Pharmacological Relevance
The applications of these two molecules are vastly different, primarily due to their established biological activities and safety profiles.
Benzyl Benzoate: An Established Therapeutic Agent
Benzyl benzoate is a well-known pharmaceutical agent with a long history of medical use.[1] It is included in the World Health Organization's List of Essential Medicines.[1]
-
Primary Indication : It is primarily used as a topical treatment for scabies and lice infestations.[1][11][12] It acts as an acaricide and pediculicide, exerting a toxic effect on the nervous system of these parasites, leading to their death.[11][13]
-
Other Medical Uses : It has vasodilating and spasmolytic effects and is found in some asthma and whooping cough medications.[1][14] It is also used as an excipient in some testosterone-replacement therapies.[1]
-
Non-Medical Uses : Benzyl benzoate serves as a repellent for chiggers, ticks, and mosquitoes.[1] It is also used as a dye carrier, a solvent for cellulose derivatives, a plasticizer, and a fixative in the perfume industry.[1]
Methyl 4-Benzylbenzoate: A Research and Synthetic Intermediate
Currently, there are no established therapeutic applications for methyl 4-benzylbenzoate. Its primary utility appears to be within the realm of chemical synthesis and research. It can serve as a building block or intermediate in the synthesis of more complex molecules. For instance, compounds with a similar 4-substituted benzoate structure, like methyl 4-methylbenzoate, are used as intermediates in the synthesis of various drugs.[15]
Pharmacokinetics and Metabolism
The metabolic fate of a drug is critical to its efficacy and safety.
Metabolism of Benzyl Benzoate
When applied topically, benzyl benzoate has minimal systemic absorption through intact skin.[16] Any absorbed compound is rapidly hydrolyzed to its constituent parts: benzoic acid and benzyl alcohol.[1][13] Benzyl alcohol is then oxidized to benzoic acid. The benzoic acid is subsequently conjugated with glycine to form hippuric acid, which is rapidly eliminated in the urine.[1][13]
Caption: Metabolic pathway of Benzyl Benzoate.
Predicted Metabolism of Methyl 4-Benzylbenzoate
Safety and Toxicity Profile
The safety profiles of these two compounds are distinct, with extensive data available for benzyl benzoate due to its widespread use.
Benzyl Benzoate
-
Topical Use : The most common side effects are skin irritation, including stinging, burning, and itching, particularly on sensitive or broken skin.[1][16][19] Allergic reactions can also occur.[1]
-
Oral Ingestion : Benzyl benzoate is harmful if swallowed and should not be ingested.[20][21][22] Oral exposure can lead to central nervous system stimulation, convulsions, and respiratory paralysis.[1][19]
-
Toxicity in Animals : It is considered toxic to cats.[1][19]
-
Environmental Hazard : It is toxic to aquatic life with long-lasting effects.[21][22]
Methyl 4-Benzylbenzoate
There is a lack of comprehensive toxicological data for methyl 4-benzylbenzoate. As with any research chemical, it should be handled with appropriate safety precautions, including the use of personal protective equipment and avoidance of ingestion, inhalation, and skin contact.
Experimental Protocols: A Focus on Benzyl Benzoate Synthesis
Given the established nature of benzyl benzoate, a representative experimental protocol for its synthesis is provided below.
Protocol: Synthesis of Benzyl Benzoate via Transesterification
This protocol is a generalized procedure based on common laboratory practices for transesterification.
Materials:
-
Methyl benzoate
-
Benzyl alcohol
-
Sodium carbonate (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Combine methyl benzoate and an excess of benzyl alcohol in a round-bottom flask.
-
Add a catalytic amount of sodium carbonate.
-
Attach a reflux condenser and heat the mixture to reflux for several hours.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the mixture with water to remove the catalyst and any water-soluble byproducts.
-
Separate the organic layer using a separatory funnel.
-
Purify the crude product by fractional distillation under reduced pressure to separate the benzyl benzoate from unreacted starting materials.
Conclusion for the Drug Development Professional
-
Benzyl Benzoate is a well-characterized active pharmaceutical ingredient with a defined mechanism of action as a topical antiparasitic agent.[11][13] Its pharmacokinetics and safety profile are well-documented, making it a reliable and cost-effective treatment for scabies and lice.[1][11]
-
Methyl 4-Benzylbenzoate , in contrast, is a research chemical. It lacks the extensive biological and toxicological data of benzyl benzoate and has no current therapeutic applications. Its value lies in its potential as a synthetic intermediate for the creation of novel compounds that may be explored in drug discovery programs.
For drug development professionals, the distinction is clear. Benzyl benzoate is a known entity, suitable for formulation and clinical use in its established indications. Methyl 4-benzylbenzoate, on the other hand, is a starting point for further chemical exploration and should be handled with the caution afforded to any uncharacterized compound.
References
-
Wikipedia. Benzyl benzoate. [Link]
-
Patsnap Synapse. (2024, June 14). What is Benzyl Benzoate used for? [Link]
-
Snowhite Chemical. (2025, August 29). Industrial synthesis method of benzyl benzoate. [Link]
-
Pharmaguideline. Structure and Uses of Benzyl benzoate, Dimethyl phthalate, Methyl salicylate and Acetyl salicylic acid. [Link]
-
Organic Syntheses. benzyl benzoate. [Link]
-
Ataman Kimya. BENZYL BENZOATE. [Link]
-
Slate. (2025, March 26). What is Benzyl Benzoate? Cosmetic usage, properties, and regulatory insights. [Link]
-
LookChem. BENZYL BENZOATE. [Link]
-
Dr.Oracle. (2025, December 23). Is benzyl benzoate safe for oral consumption? [Link]
-
YouTube. (2025, March 19). Pharmacology of Benzyl Benzoate; Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]
-
Slideshare. (2024, February 24). Benzyl Benzoate | PPTX. [Link]
-
EFDA. Benzyl-Benzoate-Appl.. [Link]
-
Biomedicus. (2026, January 3). The Side Effects of Benzyl Benzoate (BENZYL BENZOATE). [Link]
-
Drugs.am. BENZYL BENZOATE 25% emulsion for topical use. [Link]
-
Regulations.gov. (2010, April 4). Benzyl Benzoate RED1. [Link]
-
Drugs.com. (2025, September 28). Benzyl benzoate: Key Safety & Patient Guidance. [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: benzyl benzoate. [Link]
-
PubChem - NIH. Methyl 4-benzylbenzoate | C15H14O2 | CID 597641. [Link]
-
PubChem - NIH. Methyl 4-(benzyloxy)benzoate | C15H14O3 | CID 299810. [Link]
-
ResearchGate. The metabolic pathway leading to synthesis of benzyl acetate and benzyl... [Link]
-
Inchem.org. BENZYL DERIVATIVES (JECFA Food Additives Series 48). [Link]
-
ChemSynthesis. (2025, May 20). methyl 4-benzylbenzoate - 23450-30-8, C15H14O2, density, melting point, boiling point, structural formula, synthesis. [Link]
-
PubChem - NIH. Benzyl 4-methylbenzoate | C15H14O2 | CID 230518. [Link]
-
Supporting Information. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. [Link]
-
PMC. (2024, September 3). Metabolic engineering of Escherichia coli for high-level production of benzyl acetate from glucose. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions. [Link]
-
ResearchGate. (2025, August 7). (PDF) Synthesis of Carnitine Benzyl Esters as Prodrugs. [Link]
-
Hekserij.nl. Methyl benzoate. [Link]
-
Ataman Kimya. BENZYL BENZOATE. [Link]
-
NIST WebBook. Methyl 4(methylamino)benzoate. [Link]
Sources
- 1. Benzyl benzoate - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. Methyl 4-benzylbenzoate | C15H14O2 | CID 597641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzyl benzoate | 120-51-4 [amp.chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. specialchem.com [specialchem.com]
- 7. snowhitechem.com [snowhitechem.com]
- 8. Benzyl Benzoate | PPTX [slideshare.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. The preparation method of benzyl benzoate_Chemicalbook [chemicalbook.com]
- 11. What is Benzyl Benzoate used for? [synapse.patsnap.com]
- 12. drugs.com [drugs.com]
- 13. efda.gov.et [efda.gov.et]
- 14. Structure and Uses of Benzyl benzoate, Dimethyl phthalate, Methyl salicylate and Acetyl salicylic acid | Pharmaguideline [pharmaguideline.com]
- 15. guidechem.com [guidechem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. BENZYL DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]
- 19. The Side Effects of Benzyl Benzoate (BENZYL BENZOATE) – Biomedicus [biomedicus.gr]
- 20. droracle.ai [droracle.ai]
- 21. chemos.de [chemos.de]
- 22. merckmillipore.com [merckmillipore.com]
Methyl 4-Benzylbenzoate (CID 597641): Technical Monograph
A Critical Intermediate for Diarylmethane Scaffolds in Drug Discovery[1][2]
Executive Summary
Methyl 4-benzylbenzoate (PubChem CID 597641) is a specialized ester intermediate belonging to the diarylmethane family.[1] While structurally simple, its diphenylmethane core serves as a pivotal pharmacophore in medicinal chemistry, most notably in the synthesis of SGLT2 inhibitors (gliflozins) used for Type 2 Diabetes management.
This guide analyzes the physicochemical properties, synthetic pathways, and strategic utility of CID 597641. It shifts focus from basic organic chemistry to applied pharmaceutical science, demonstrating how this ester acts as a "masked" precursor for the lipophilic tails required in modern metabolic therapeutics.
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11]
The molecule consists of a benzoate core substituted at the para position with a benzyl group.[1] This geometry creates a linear, lipophilic scaffold essential for hydrophobic binding pockets in protein targets.[1]
| Property | Data | Relevance |
| IUPAC Name | Methyl 4-benzylbenzoate | Official nomenclature |
| CAS Number | 23450-30-8 | Registry identification |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 226.27 g/mol | Fragment-based drug design |
| LogP (Predicted) | ~4.3 | High lipophilicity; excellent membrane permeability |
| Physical State | Low-melting solid or viscous oil | Handling & storage parameters |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Organic workup compatible |
| Key Functional Groups | Methyl Ester, Diarylmethane | Ester allows orthogonal protection; Methane bridge provides flexibility |
Synthesis & Manufacturing Strategies
The synthesis of Methyl 4-benzylbenzoate is approached differently depending on the scale (Laboratory vs. Industrial) and the starting material availability.[1]
Route A: Fischer Esterification (Laboratory Standard)
The most direct route involves the acid-catalyzed esterification of commercially available 4-benzylbenzoic acid.[2][1] This method is preferred for generating high-purity analytical standards or gram-scale intermediates.[2][1]
-
Reagents: 4-Benzylbenzoic acid, Methanol (excess), Sulfuric Acid (catalyst).[2]
-
Mechanism: Protonation of the carbonyl oxygen activates the carboxylic acid for nucleophilic attack by methanol.[1]
-
Thermodynamics: The reaction is an equilibrium process; using methanol as the solvent drives the reaction forward (Le Chatelier's principle).[1]
Route B: Friedel-Crafts Alkylation (Industrial Scaffold Entry)
For large-scale manufacturing where the diarylmethane skeleton must be constructed de novo, a Friedel-Crafts approach is utilized, followed by esterification.[2]
-
Alkylation: Methyl benzoate + Benzyl chloride (
catalyst).
Route C: Palladium-Catalyzed Coupling (Precision Synthesis)
Suzuki-Miyaura coupling offers a modular approach, useful when the aromatic rings require complex substitution patterns (e.g., fluorination for metabolic stability).[2]
-
Coupling: (4-(Methoxycarbonyl)phenyl)boronic acid + Benzyl bromide (
, ).[2]
Experimental Protocol: Acid-Catalyzed Synthesis
Objective: Synthesis of Methyl 4-benzylbenzoate (10g scale) with >98% purity.
Materials
-
4-Benzylbenzoic acid (10.0 g, 47.1 mmol)[2]
-
Methanol (Anhydrous, 100 mL)
-
Sulfuric Acid (
, conc., 1.0 mL)[2] -
Sodium Bicarbonate (
, sat.[1] aq.) -
Ethyl Acetate (EtOAc)
Methodology
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 4-benzylbenzoic acid and methanol. Stir until suspended.
-
Activation: Add concentrated
dropwise. Caution: Exothermic.[2][1] -
Reflux: Heat the mixture to reflux (
) for 6–8 hours.-
Validation: Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting acid (
) should disappear, replaced by the ester ( ).
-
-
Workup:
-
Purification: If necessary, recrystallize from cold hexanes or purify via flash column chromatography.
Workflow Visualization
Figure 1: Step-by-step workflow for the acid-catalyzed esterification of 4-benzylbenzoic acid.
Application in Drug Development: The SGLT2 Link
The primary value of CID 597641 lies in its role as a precursor to the diarylmethyl pharmacophore found in Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors like Dapagliflozin and Empagliflozin .[1]
Mechanistic Role
SGLT2 inhibitors prevent renal glucose reabsorption.[1][4] The inhibitor structure generally consists of a sugar moiety (glucose analog) linked to a lipophilic aglycone tail.[1]
-
The Aglycone Tail: The 4-benzylphenyl group (derived from CID 597641) binds to the hydrophobic outer vestibule of the SGLT2 protein.[1]
-
The Linker: The methylene bridge (
) provides the necessary rotational freedom for the distal phenyl ring to find its optimal binding conformation.[1]
Synthetic Utility
Researchers use Methyl 4-benzylbenzoate as a "switchable" intermediate:
-
Reduction: Converted to 4-benzylbenzyl alcohol using
. This alcohol is then halogenated and coupled to the sugar moiety.[1] -
Hydrolysis/Acylation: Converted back to the acid chloride for Friedel-Crafts acylation to attach additional rings or linkers.
Pathway Diagram
Figure 2: Retrosynthetic utility of CID 597641 in accessing the SGLT2 inhibitor scaffold.[2][1]
Analytical Characterization (QC)[1][12]
To ensure the integrity of the intermediate before use in complex coupling reactions, the following spectral signatures must be verified.
Nuclear Magnetic Resonance (NMR)[2][5][6][7]
-
NMR (400 MHz,
):
HPLC Method (Reverse Phase)
-
Column: C18 (150 x 4.6 mm, 5
m) -
Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile[2]
-
Gradient: 50% B to 95% B over 10 min.
-
Detection: UV at 254 nm.[1]
-
Retention: Expect late elution due to high lipophilicity (LogP ~4.3).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 597641, Methyl 4-benzylbenzoate.[1] Retrieved from [Link]
-
Menges, F. et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors.[8][9] ACS Omega.[1][8] Retrieved from [Link][2]
-
Organic Syntheses (Coll.[1] Vol. 1). Benzyl Benzoate (Analogous Esterification Protocols). Retrieved from [Link]
-
Grembecka, J. (2025). Synthetic Strategies toward SGLT2 Inhibitors.[1][10] ResearchGate.[1][8] Retrieved from [Link]
Sources
- 1. CID 19216411 | C26H30BrN5O3S | CID 19216411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopenta(c)pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-7-methyl-, methyl ester, (1S,4aS,7S,7aR)- | C17H26O9 | CID 440906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methyl 4-(bromomethyl)benzoate(2417-72-3) 1H NMR [m.chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Friedel-Crafts alkylation protocol for methyl 4-benzylbenzoate
Application Note: Precision Friedel-Crafts Alkylation Protocol for Methyl 4-benzylbenzoate
Part 1: Strategic Rationale & Mechanistic Design
The Deactivation Paradox
The synthesis of methyl 4-benzylbenzoate presents a classic regiochemical trap for the uninitiated. A naive retrosynthetic analysis might suggest the direct alkylation of methyl benzoate with benzyl chloride. This approach is fundamentally flawed for two reasons:
-
Electronic Deactivation: The carbomethoxy group (
) is a strong electron-withdrawing group (EWG), significantly deactivating the benzene ring toward electrophilic attack. This necessitates harsh conditions that degrade the ester. -
Meta-Directing Influence: Even if forced, the ester group directs incoming electrophiles to the meta position, yielding methyl 3-benzylbenzoate, not the desired para isomer.
The "Inverse Addition" Strategy
To secure the para regiochemistry and high yield, this protocol employs an Inverse Electrophilic Strategy . Instead of using the ester-bearing ring as the nucleophile, we utilize it as the electrophile carrier.
-
Nucleophile: Benzene (Solvent/Reactant).
-
Electrophile: Methyl 4-(chloromethyl)benzoate.[1]
-
Catalyst: Aluminum Chloride (
) or Iron(III) Chloride ( ).
By anchoring the electrophilic carbon (the chloromethyl group) para to the ester on the starting material, the regiochemistry is pre-installed. The reaction becomes the alkylation of benzene (a moderately activated nucleophile) with a stabilized benzyl cation.
Part 2: Experimental Protocol
Materials & Equipment
-
Reagents:
-
Methyl 4-(chloromethyl)benzoate (Purity >98%)
-
Benzene (Anhydrous, ACS Reagent) - Note: Toluene can be used if methyl 4'-methyl-4-benzylbenzoate is the target, but for the specific title compound, benzene is required.
-
Aluminum Chloride (
), Anhydrous powder. -
Dichloromethane (DCM) for extraction.
-
HCl (1M) for quenching.
-
-
Apparatus:
-
3-Neck Round Bottom Flask (250 mL).
-
Reflux Condenser with Calcium Chloride drying tube (or
inlet). -
Pressure-equalizing addition funnel.
-
Magnetic stirrer and oil bath.
-
Step-by-Step Methodology
Step 1: Catalyst Suspension (0:00 - 0:30)
-
Flame-dry the glassware under a stream of nitrogen to remove adsorbed moisture.
-
Charge the flask with Benzene (50 mL, approx. 10 equivalents) . The excess benzene acts as both reactant and solvent to minimize polyalkylation.
-
Add Anhydrous
(1.5 equivalents, 20 mmol) to the benzene.-
Critical Insight: Although the reaction is catalytic, the ester group on the reagent can complex with the Lewis acid.[2] We use 1.5 equivalents to ensure sufficient free catalyst exists to drive the ionization of the benzyl chloride.
-
Step 2: Controlled Addition (0:30 - 1:30)
-
Dissolve Methyl 4-(chloromethyl)benzoate (1.0 equivalent, 13.5 mmol) in 10 mL of dry benzene.
-
Load this solution into the addition funnel.
-
Add the solution dropwise to the
/Benzene suspension at Room Temperature (25°C) over 45 minutes.-
Observation: Evolution of HCl gas (white fumes) indicates reaction initiation. Ensure proper venting through a scrubber.
-
Step 3: Reaction & Maturation (1:30 - 4:30)
-
Once addition is complete, heat the mixture to a gentle reflux (80°C) for 3 hours.
-
Monitor reaction progress via TLC (Solvent: Hexane/Ethyl Acetate 9:1). The starting chloride (
) should disappear, replaced by the product ( ).
Step 4: Quench & Workup
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly pour the mixture into a beaker containing 100g of crushed ice and 20 mL of 1M HCl. Caution: Exothermic hydrolysis of residual
. -
Transfer to a separatory funnel. Separate the organic layer.[1][3][4]
-
Extract the aqueous layer twice with DCM (2 x 30 mL).
-
Combine organic layers and wash sequentially with:
-
Water (50 mL)
-
Sat.
(50 mL) – Removes traces of acid. -
Brine (50 mL)
-
-
Dry over Anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification
-
The crude oil typically solidifies upon standing.
-
Recrystallize from hot Methanol or Ethanol/Water (9:1) to obtain colorless crystals.
-
Target Yield: 85-92%.
-
Melting Point: 38-40°C.
Part 3: Data & Visualization
Quantitative Parameters
| Parameter | Value | Rationale |
| Stoichiometry (Benzene) | 10 Equiv | High dilution prevents formation of anthracene derivatives or poly-benzylated byproducts. |
| Catalyst Loading ( | 1.5 Equiv | Compensates for Lewis Acid sequestration by the ester carbonyl oxygen. |
| Temperature | 80°C (Reflux) | Ensures complete ionization of the deactivated benzyl chloride precursor. |
| Reaction Time | 3-4 Hours | Optimized to balance conversion vs. thermal degradation of the ester. |
Reaction Pathway Diagram (Graphviz)
Figure 1: Mechanistic workflow illustrating the "Inverse Addition" strategy. Note the explicit avoidance of direct methyl benzoate alkylation to ensure para-regioselectivity.
Part 4: Troubleshooting & Optimization
-
Low Yield / Unreacted Starting Material:
-
Cause: Catalyst deactivation by moisture or insufficient catalyst loading due to ester complexation.
-
Solution: Ensure
is fresh and yellow/green (not white/grey powder). Increase loading to 2.0 equivalents.
-
-
Ester Hydrolysis:
-
Cause: Quenching was too exothermic or the aqueous workup was too acidic/prolonged.
-
Solution: Quench strictly at 0°C. Do not reflux during the aqueous wash steps.
-
-
Polyalkylation (Formation of Dibenzylbenzene):
-
Cause: Insufficient benzene relative to the electrophile.
-
Solution: Maintain the 10:1 Benzene:Electrophile ratio. The product (methyl 4-benzylbenzoate) is less reactive than benzene towards a second alkylation because the benzoate ring is deactivated, but the "benzyl" ring of the product is activated. However, statistical dilution in benzene usually suppresses this.
-
References
-
Friedel-Crafts Alkylation Mechanisms
-
Olah, G. A.[5] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.
-
Source:
-
-
Synthesis of Benzyl Benzoate Derivatives (Analogous Protocols)
-
Deactivation Effects in Electrophilic Substitution
- "Electrophilic Aromatic Substitution: Synthesis of Methyl Benzoate Deriv
-
Source:
-
Preparation of Methyl 4-(chloromethyl)benzoate (Precursor Synthesis)
-
BenchChem Application Note for Methyl 4-(chloromethyl)benzoate.[1]
-
Source:
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Regioselective Radical Bromination of Methyl 4-benzylbenzoate
Executive Summary & Scope
This application note details the protocol for the regioselective monobromination of Methyl 4-benzylbenzoate using N-bromosuccinimide (NBS). This transformation is a critical late-stage functionalization often used in the synthesis of antihistamines, antifungals, and diarylmethyl-based APIs.
Unlike simple toluyl substrates, Methyl 4-benzylbenzoate contains a benzhydryl (diarylmethane) methylene bridge. This structural motif presents a unique challenge: the resulting radical is highly stabilized, making the substrate exceptionally reactive. This increases the risk of gem-dibromination (over-reaction).
This guide prioritizes:
-
Green Chemistry: Replacing the toxic legacy solvent Carbon Tetrachloride (
) with -Trifluorotoluene ( ). -
Stoichiometric Control: Preventing polybromination through precise reagent ratios.
-
Process Safety: Managing the exothermicity and radical initiator handling.
Mechanistic Insight & Chemical Logic
The Wohl-Ziegler Pathway
The reaction proceeds via a free-radical chain mechanism.[1] The regioselectivity is dictated by the stability of the radical intermediate.
-
Site A (Ester Methyl):
. Homolysis generates a primary radical on a heteroatom-adjacent carbon. High energy; kinetically disfavored. -
Site B (Methylene Bridge):
. Homolysis generates a benzhydryl radical . This radical is resonance-stabilized by two aromatic rings, making it significantly more stable than a benzyl radical (e.g., from toluene).
Critical Consequence: The activation energy for hydrogen abstraction at the bridge is low. Once the monobromide is formed (
Reaction Mechanism Diagram
Figure 1: The Goldfinger mechanism for Wohl-Ziegler bromination.[1] NBS acts as a reservoir for
Experimental Protocol
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[6] | Role | Critical Note |
| Methyl 4-benzylbenzoate | 226.27 | 1.00 | Substrate | Ensure dry; water kills the reaction. |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | Bromine Source | Recrystallize from water if yellow (degraded). |
| AIBN | 164.21 | 0.05 | Initiator | Azobisisobutyronitrile. Store at 4°C. |
| 146.11 | 10 vol | Solvent | Green alternative to |
Step-by-Step Methodology
Step 1: Setup & Deoxygenation
-
Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add Methyl 4-benzylbenzoate (1.0 eq) and NBS (1.05 eq).
-
Add
(10 mL per gram of substrate). -
Crucial: Sparge the solution with Nitrogen or Argon for 10 minutes. Oxygen is a radical scavenger and will inhibit initiation.
Step 2: Initiation & Reflux
-
Add AIBN (0.05 eq) in one portion.
-
Heat the reaction mixture to reflux (approx. 102°C for
). -
Visual Check: The dense NBS solid (bottom) will gradually disappear and be replaced by Succinimide (less dense), which floats to the surface.[4]
-
Monitor via TLC (Hexanes/EtOAc 9:1). The product is less polar than the starting material. Reaction typically completes in 2–4 hours .
Step 3: Workup
-
Cool the mixture to 0°C (ice bath) to precipitate maximum Succinimide.
-
Filtration: Filter off the solid Succinimide using a sintered glass funnel. Wash the cake with cold solvent.
-
Wash: Transfer filtrate to a separatory funnel. Wash with water (
) to remove traces of succinimide and HBr. -
Dry: Dry organic layer over anhydrous
, filter, and concentrate in vacuo.
Step 4: Purification
-
Crude Profile: The crude is usually a viscous oil or low-melting solid.
-
Recrystallization: If solid, recrystallize from Heptane/Ethanol .
-
Chromatography: If oil, use Silica Gel. Gradient: 100% Hexanes
5% EtOAc/Hexanes.-
Note: Benzylic bromides can hydrolyze on acidic silica. Add 1%
to the eluent to neutralize the column.
-
Process Workflow Visualization
Figure 2: Operational workflow for the synthesis of Methyl 4-[bromo(phenyl)methyl]benzoate.[7]
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Reaction Stalls (<50% Conv.) | Oxygen poisoning or degraded AIBN. | Add 0.02 eq fresh AIBN and sparge with Argon again. |
| Product is Red/Brown | Free | Wash organic layer with 10% |
| Gem-Dibromide Formation | Excess NBS or too long reflux. | Strictly limit NBS to 1.05 eq. Stop reaction immediately upon consumption of SM. |
| Hydrolysis (Alcohol formation) | Wet solvent or silica acidity. | Use anhydrous |
Safety & Handling (E-E-A-T)
-
NBS Instability: NBS can decompose violently if mixed with strong acids or reducing agents. Store in a cool, dry place.
-
Lachrymator: Benzylic bromides are potent lachrymators (tear gas agents). All operations must be performed in a functioning fume hood.
-
Solvent Choice: While this protocol uses
(Flash point 47°C), if is used (legacy), be aware it is a known carcinogen and ozone depleter.
References
-
Wohl-Ziegler Reaction Mechanism
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317. Link
-
-
Green Solvent Alternative (Trifluorotoluene)
-
Ogawa, S., et al. (2013). Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. Journal of the Chemical Society, Perkin Transactions 1. (Contextual citation for solvent switch). Link
-
- Benzhydryl Radical Stability: Walling, C. (1963). Free Radicals in Solution. John Wiley & Sons.
-
Synthesis of Methyl 4-(bromomethyl)benzoate (Analogous Protocol)
-
GuideChem Protocols. (2023). Synthesis route of Methyl 4-(bromomethyl)benzoate. Link
-
Sources
- 1. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 2. grokipedia.com [grokipedia.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
Strategic Utilization of Methyl 4-benzylbenzoate as a Scaffold for Aldose Reductase Inhibitors
Application Note & Technical Guide
Executive Summary
This guide details the strategic application of Methyl 4-benzylbenzoate (CAS: 79686-88-3) as a high-value intermediate in the synthesis of Aldose Reductase Inhibitors (ARIs).
Aldose Reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, implicated in diabetic complications such as neuropathy, retinopathy, and cataracts.[1] Effective ARIs typically require a specific pharmacophore: a hydrophobic domain (to occupy the enzyme's specificity pocket) linked to an acidic head group (to interact with the catalytic anion-binding site).[2]
Methyl 4-benzylbenzoate provides an optimal, chemically stable diphenylmethane scaffold —a proven hydrophobic anchor. This guide presents a validated workflow for:
-
Synthesis: High-purity generation of the scaffold via Palladium-catalyzed cross-coupling.
-
Derivatization: Conversion into active carboxylic acid pharmacophores.
-
Validation: A standardized in vitro spectrophotometric inhibition assay.
Scientific Background & Mechanism
2.1 The Polyol Pathway and Diabetic Complications
Under normoglycemic conditions, glucose is metabolized via glycolysis. However, during hyperglycemia, saturation of hexokinase shunts excess glucose into the Polyol Pathway . ALR2 reduces glucose to sorbitol, consuming NADPH.[1][2][3] Sorbitol accumulation induces osmotic stress, while NADPH depletion impairs antioxidant defenses (e.g., Glutathione regeneration), leading to tissue damage.
2.2 The ARI Pharmacophore
Structure-Activity Relationship (SAR) studies confirm that potent ARIs (e.g., Epalrestat, Zopolrestat) share a "Head-and-Tail" architecture:
-
The Tail (Hydrophobic Domain): A planar, aromatic system (e.g., benzyl, fluorene, or diphenylmethane) that binds the hydrophobic specificity pocket (Trp111, Phe122, Leu300).
-
The Head (Acidic Domain): A carboxylic acid or bioisostere (e.g., hydantoin, cyclic imide) that anchors to the catalytic residues (Tyr48, His110, Trp20).
Methyl 4-benzylbenzoate serves as the precursor to the "Tail" domain. Its ester group protects the "Head" during lipophilic modifications, allowing for the generation of diverse libraries before final hydrolysis to the active acid.
Visualization: Pathway & Workflow
Figure 1: The Polyol Pathway and ARI Intervention
This diagram illustrates the metabolic flux and the specific intervention point of Methyl 4-benzylbenzoate-derived inhibitors.
Caption: The Polyol Pathway showing the conversion of Glucose to Sorbitol by ALR2, the specific target for Methyl 4-benzylbenzoate derived inhibitors.[1][2][3]
Experimental Protocols
Protocol A: Scalable Synthesis of Methyl 4-benzylbenzoate
Rationale: Traditional Friedel-Crafts alkylation often yields regioisomeric mixtures. This protocol uses Suzuki-Miyaura Cross-Coupling to ensure regiospecificity and high purity, essential for pharmaceutical intermediates.
Reagents:
-
Benzylboronic acid pinacol ester (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-bromobenzoate (10 mmol, 2.15 g) and Benzylboronic acid pinacol ester (12 mmol, 2.62 g) in degassed 1,4-Dioxane (40 mL).
-
Catalyst Addition: Add the base K₂CO₃ (30 mmol, 4.14 g) dissolved in water (10 mL). Purge the system with Nitrogen for 10 minutes. Add Pd(dppf)Cl₂ (0.3 mmol, 245 mg) quickly.
-
Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours. Monitor conversion via TLC (Hexane/EtOAc 9:1).
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium residues. Wash the pad with Ethyl Acetate.
-
Extraction: Dilute filtrate with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexane) to yield Methyl 4-benzylbenzoate as a colorless oil/white solid.
-
Target Yield: >85%[6]
-
Validation: ¹H NMR (CDCl₃): δ 7.95 (d, 2H), 7.30 (m, 5H), 7.15 (d, 2H), 4.05 (s, 2H), 3.90 (s, 3H).
-
Protocol B: Activation to 4-Benzylbenzoic Acid (The Active Scaffold)
Rationale: The ester must be hydrolyzed to the free acid to function as an ARI. This acid can be tested directly or used as a coupling partner for amide-based ARIs.
Procedure:
-
Dissolve Methyl 4-benzylbenzoate (5 mmol) in THF/MeOH (1:1, 20 mL).
-
Add LiOH (2M aqueous solution, 10 mL). Stir at 60°C for 4 hours.
-
Acidify to pH 2 with 1M HCl. The product, 4-benzylbenzoic acid , will precipitate.
-
Filter, wash with cold water, and dry. Recrystallize from Ethanol.
-
Melting Point: ~158°C.
-
Protocol C: In Vitro Aldose Reductase Inhibition Assay
Rationale: This spectrophotometric assay measures the rate of NADPH consumption.[1][3] A decrease in absorbance at 340 nm indicates enzyme activity. Effective inhibitors slow this decrease.
Materials:
-
Enzyme: Recombinant Human Aldose Reductase (rhALR2) or Rat Lens Homogenate.[3]
-
Substrate: DL-Glyceraldehyde (10 mM stock).
-
Cofactor: NADPH (0.1 mM final concentration).
-
Buffer: 0.1 M Sodium Phosphate buffer (pH 6.2).
-
Reference Drug: Epalrestat or Sorbinil (Positive Control).
Assay Workflow:
-
Preparation: Prepare test compounds (4-benzylbenzoic acid derivatives) in DMSO. Final DMSO concentration in assay must be <1%.[3]
-
Blanking: Set up a "Blank" cuvette containing Buffer + NADPH + Enzyme (No substrate) to correct for non-specific oxidation.
-
Reaction Mix:
-
Buffer: 800 µL
-
Enzyme Solution: 50 µL
-
Inhibitor (Test Compound): 10 µL (Various concentrations: 0.1 µM – 100 µM)
-
Incubate for 5 minutes at 30°C.
-
-
Initiation: Add NADPH (50 µL) and DL-Glyceraldehyde (90 µL) to start the reaction.
-
Measurement: Monitor Absorbance at 340 nm for 5 minutes using a kinetic spectrophotometer.
-
Calculation:
Data Analysis & Interpretation
5.1 Expected Results Table
When evaluating derivatives of Methyl 4-benzylbenzoate (hydrolyzed), structure-activity relationships (SAR) typically follow these trends:
| Compound ID | Structure Description | IC₅₀ (µM) | Potency Interpretation |
| Ref-1 | Epalrestat (Standard) | 0.01 - 0.05 | High (Clinical Benchmark) |
| MBB-Acid | 4-benzylbenzoic acid | 15.0 - 25.0 | Moderate (Base Scaffold) |
| MBB-F | 4-(4-fluorobenzyl)benzoic acid | 5.0 - 8.0 | Improved (Halogen bond) |
| MBB-Amide | N-glycine-4-benzylbenzamide | 1.5 - 3.0 | High (Extended Head Group) |
5.2 SAR Logic
-
Base Scaffold: The 4-benzylbenzoic acid alone shows moderate activity. It fits the pocket but lacks additional hydrogen bonding interactions.
-
Optimization: Converting the acid to an amide (e.g., coupling with glycine or thiazolidinedione) significantly improves potency by extending the "Head" group into the catalytic anion-binding site (Tyr48).
Synthetic Workflow Diagram
This diagram outlines the transformation from raw materials to the final bioactive ARI, highlighting the critical intermediate role of Methyl 4-benzylbenzoate.
Caption: Synthetic workflow utilizing Methyl 4-benzylbenzoate as the divergent point for ARI library generation.
References
-
Gacche, R. N., & Dhole, N. A. (2011). Aldose reductase inhibitory, anti-cataract and antioxidant potential of selected flavonoids: In vitro and ex vivo analysis. Bio-protocol.
-
BenchChem. (2025).[1][3] In Vitro Enzyme Assay Protocol for Aldose Reductase.
-
Abcam. (2021). Aldose Reductase Inhibitor Screening Kit (Colorimetric) Protocol (ab283360).
-
Da Settimo, F., et al. (2005). Synthesis of novel benzoic acid derivatives with benzothiazolyl subunit and evaluation as aldose reductase inhibitors. Journal of Medicinal Chemistry.
-
Said, G., et al. (2024).[7] Development of non-acidic 4-methylbenzenesulfonate-based aldose reductase inhibitors. Bioorganic Chemistry.
-
Thieme Connect. (2024).[8] Synthesis of Di- and Triarylmethanes through Palladium-Catalyzed Reductive Coupling. Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Development of non-acidic 4-methylbenzenesulfonate-based aldose reductase inhibitors; Design, Synthesis, Biological evaluation and in-silicostudies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rational design and synthesis of novel N-benzylindole-based epalrestat analogs as selective aldose reductase inhibitors: An unexpected discovery of a new glucose-lowering agent (AK-4) acting as a mitochondrial uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydrolysis of Methyl 4-benzylbenzoate to 4-benzylbenzoic Acid: An Application Note and Protocol
This technical guide provides a comprehensive, in-depth protocol for the hydrolysis of methyl 4-benzylbenzoate to its corresponding carboxylic acid, 4-benzylbenzoic acid. This transformation is a fundamental reaction in organic synthesis, often employed in the creation of advanced intermediates for drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical principles and field-proven insights to ensure a successful and reproducible outcome.
Introduction: The Significance of 4-benzylbenzoic Acid
4-benzylbenzoic acid is a valuable building block in medicinal chemistry and materials science due to its rigid, aromatic structure and the presence of a reactive carboxylic acid handle. Its derivatives have been explored for a variety of applications, and its synthesis from the readily available methyl ester is a common and critical step in many research and development programs. The hydrolysis of the methyl ester is a classic yet crucial transformation that requires careful execution to achieve high yields and purity.
The Chemistry: Base-Catalyzed Ester Hydrolysis (Saponification)
The conversion of an ester to a carboxylic acid via hydrolysis can be catalyzed by either acid or base. For preparative-scale synthesis, base-catalyzed hydrolysis, also known as saponification, is generally the preferred method.[1] This preference stems from the fact that the reaction is effectively irreversible under basic conditions.
The mechanism proceeds via a nucleophilic acyl substitution pathway. A hydroxide ion (from a base like potassium hydroxide or sodium hydroxide) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion as a leaving group and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by the strong base (either the methoxide formed or excess hydroxide) to yield the carboxylate salt.[2] This final acid-base step is what renders the reaction irreversible, as the negatively charged carboxylate is no longer susceptible to nucleophilic attack by the alcohol.[2] An acidic workup is then required to protonate the carboxylate salt and precipitate the desired carboxylic acid.
Experimental Protocol: Hydrolysis of Methyl 4-benzylbenzoate
This protocol is designed for the efficient and high-yielding conversion of methyl 4-benzylbenzoate to 4-benzylbenzoic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Methyl 4-benzylbenzoate | ≥98% | Sigma-Aldrich | Starting material |
| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | Fisher Scientific | Base for hydrolysis |
| Methanol (MeOH) | ACS Reagent, ≥99.8% | VWR | Co-solvent for solubility |
| Deionized Water | High Purity | In-house | Solvent |
| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker | For acidic workup |
| Dichloromethane (DCM) | ACS Reagent, ≥99.5% | EMD Millipore | Extraction solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent, granular | Sigma-Aldrich | Drying agent |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Beakers (250 mL, 500 mL)
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
pH paper or pH meter
-
Rotary evaporator
Step-by-Step Procedure
Part 1: Saponification Reaction
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-benzylbenzoate (e.g., 5.0 g, 1 equivalent).
-
Solvent and Base Addition: To the flask, add methanol (30 mL) and deionized water (10 mL). Stir the mixture to dissolve the starting material. Scientist's Note: The methanol acts as a co-solvent to ensure the ester, which is poorly soluble in water, is fully dissolved, maximizing its contact with the aqueous base.
-
Initiating the Reaction: While stirring, add potassium hydroxide pellets (2.0 equivalents) to the solution. Expertise Insight: Using a molar excess of the base (typically 2-3 equivalents) ensures the reaction goes to completion and accounts for any potential neutralization by atmospheric CO₂ or other acidic impurities.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue heating under reflux for 2-4 hours. Causality Check: Heating accelerates the rate of the hydrolysis reaction. Refluxing prevents the loss of volatile solvents like methanol.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). To do this, take a small aliquot of the reaction mixture, neutralize it with a drop of dilute HCl, and spot it on a TLC plate against the starting material. The disappearance of the starting material spot indicates the completion of the reaction.
Part 2: Workup and Isolation
-
Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator. Practical Tip: Removing the methanol before acidification prevents the potential for re-esterification during the acidic workup and makes the product precipitation more efficient.
-
Dilution: Transfer the remaining aqueous solution to a 250 mL beaker and dilute with deionized water (50 mL).
-
Acidification: While stirring vigorously, slowly add concentrated hydrochloric acid dropwise to the solution. A white precipitate of 4-benzylbenzoic acid will begin to form. Continue adding acid until the solution is acidic to pH paper (pH ~2). Trustworthiness Step: This acidification step is critical. It protonates the potassium 4-benzylbenzoate salt, which is soluble in water, to form the neutral 4-benzylbenzoic acid, which is insoluble and precipitates out.
-
Precipitation and Filtration: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation of the product. Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two portions of cold deionized water (2 x 20 mL) to remove any inorganic salts. Self-Validating System: Washing with cold water minimizes the loss of the desired product, which has low solubility in cold water.
-
Drying: Dry the purified 4-benzylbenzoic acid in a vacuum oven at 50-60 °C to a constant weight.
Visualization of the Experimental Workflow
Sources
synthesis of methyl 4-(bromomethyl)benzoate from methyl 4-benzylbenzoate
Executive Summary & Critical Precursor Correction
Objective: To synthesize Methyl 4-(bromomethyl)benzoate (CAS: 2417-72-3), a critical intermediate in the production of sartans (angiotensin II receptor antagonists) and antifibrinolytic agents.
Correction on Starting Material: The request specified Methyl 4-benzylbenzoate as the starting material. Chemical retrosynthetic analysis indicates this is chemically non-viable for generating the target without severe oxidative degradation (cleavage of a phenyl ring).
-
Scientific Reality: Methyl 4-benzylbenzoate is typically a downstream product synthesized from Methyl 4-(bromomethyl)benzoate via Suzuki-Miyaura coupling.
-
Corrected Precursor: This guide utilizes Methyl 4-methylbenzoate (Methyl
-toluate) as the authentic industrial and laboratory precursor. The transformation relies on the Wohl-Ziegler Bromination reaction.
Chemical Strategy & Mechanism[1][2][3]
The Wohl-Ziegler Reaction
The synthesis proceeds via a free-radical substitution of the benzylic hydrogen using
Key Mechanistic Features:
-
Selectivity: The benzylic position is activated by the aromatic ring, lowering the bond dissociation energy (BDE ~88 kcal/mol) compared to aromatic C-H bonds (~110 kcal/mol).
-
Low Bromine Concentration: NBS maintains a low, steady-state concentration of molecular bromine (
), which favors monobromination over electrophilic aromatic substitution or poly-bromination.
Reaction Pathway Visualization
Figure 1: Logical flow of the Wohl-Ziegler radical bromination pathway.
Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | Critical Quality Attribute |
| Methyl 4-methylbenzoate | 150.17 | 1.0 | Substrate | Purity >99%; Dry (Water inhibits radical chain) |
| 177.98 | 1.05 | Bromine Source | Recrystallize from water if yellow (indicates | |
| AIBN | 164.21 | 0.05 | Initiator | Store at 2-8°C; Avoid shock/friction |
| 146.11 | Solvent | Solvent | Modern, greener replacement for |
Note: While Carbon Tetrachloride (
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Equipment: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet adapter.
-
Charging: Add Methyl 4-methylbenzoate (15.0 g, 100 mmol) and
-Trifluorotoluene (100 mL) to the flask. Stir until dissolved. -
Reagent Addition: Add NBS (18.7 g, 105 mmol).
-
Expert Tip: Do not add the initiator yet. Ensure NBS is suspended in the solution.
-
-
Degassing: Briefly purge the solution with nitrogen for 5-10 minutes to remove dissolved oxygen, which acts as a radical scavenger.
Phase 2: Initiation & Reflux
-
Initiation: Add AIBN (0.82 g, 5 mmol).
-
Heating: Heat the reaction mixture to reflux (approx. 102°C for Trifluorotoluene).
-
Visual Check: The reaction is exothermic once initiated. You may observe a color change (often pale orange to colorless) and the succinimide byproduct (which is less soluble) floating to the top as a white crust/solid.
-
-
Monitoring: Maintain reflux for 3–5 hours. Monitor via TLC (Silica; Hexane/EtOAc 9:1).
-
Endpoint: Disappearance of the methyl ester spot (
) and appearance of the bromomethyl spot ( ).
-
Phase 3: Work-up & Purification
-
Filtration: Cool the mixture to 0°C. The succinimide byproduct will precipitate heavily. Filter off the succinimide using a Büchner funnel. Wash the solid cake with cold solvent.
-
Concentration: Evaporate the filtrate under reduced pressure to yield a crude yellow oil or solid.
-
Crystallization: Recrystallize the crude residue from Hexane/Ethyl Acetate (5:1) or Cyclohexane .
-
Heat to dissolve, then cool slowly to 4°C.
-
-
Isolation: Filter the white crystalline solid. Dry under vacuum at room temperature.
Yield Expectation: 75–85% Melting Point: 54–56°C
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Old/Wet AIBN or | Use fresh AIBN; Ensure vigorous |
| Dibromination | Excess NBS or Overheating | Strictly limit NBS to 1.05 eq. Stop reaction immediately upon consumption of starting material. |
| Ring Bromination | Ionic mechanism dominating | Ensure anhydrous conditions. Light irradiation (tungsten lamp) can help enforce radical pathway if chemical initiation fails. |
| Yellow Product | Free | Wash the organic layer with 5% sodium thiosulfate ( |
References
-
Guidechem. (2023). How to Synthesize Methyl 4-(bromomethyl)benzoate? Retrieved from
-
BenchChem. (2025).[3][1] An In-depth Technical Guide to Methyl 3-(bromomethyl)benzoate in Organic Chemistry. (Analogous para-isomer protocol). Retrieved from
-
ChemicalBook. (2024). Methyl 4-(bromomethyl)benzoate Properties and Synthesis. Retrieved from
-
Yathirajan, H. S., et al. (2007). Methyl 4-(bromomethyl)benzoate.[4][5][][7][8][9][10][11][12] Acta Crystallographica Section E. Retrieved from
-
Google Patents. (1999). Process for benzylic bromination (EP1057801A2). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rjptonline.org [rjptonline.org]
- 5. guidechem.com [guidechem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Methyl 4-(bromomethyl)benzoate | 2417-72-3 [chemicalbook.com]
- 9. scispace.com [scispace.com]
- 10. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 11. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
avoiding benzylic oxidation side reactions in Methyl 4-benzylbenzoate synthesis
Technical Support Center: Synthesis of Methyl 4-benzylbenzoate
Welcome to the technical support resource for the synthesis of Methyl 4-benzylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address a critical challenge in this synthesis: the prevention of benzylic oxidation, a common side reaction that can significantly impact yield and purity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure the successful synthesis of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is benzylic oxidation and why is it a problem in the synthesis of Methyl 4-benzylbenzoate?
A: Benzylic oxidation is the oxidation of the carbon atom directly attached to a benzene ring—the benzylic position. In the context of Methyl 4-benzylbenzoate, the benzylic carbon of the benzyl group is susceptible to oxidation. This side reaction is problematic because it converts the desired product into impurities such as 4-benzoylbenzoic acid methyl ester or other related oxidized species. Strong oxidizing agents, often used in other synthetic steps, can inadvertently trigger this reaction, leading to reduced yields and complex purification challenges.[1][2][3]
Q2: My reaction mixture is turning brown and I'm observing multiple spots on my TLC. What could be the cause?
A: A brown coloration and multiple spots on a Thin Layer Chromatography (TLC) plate are often indicative of side reactions, with benzylic oxidation being a prime suspect. This can be triggered by several factors including the choice of an overly aggressive oxidizing agent, elevated reaction temperatures, or the presence of atmospheric oxygen.[1][4][5] It is crucial to control these parameters to minimize the formation of these byproducts.
Q3: Are there specific reagents that are known to cause benzylic oxidation?
A: Yes, strong oxidizing agents like potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄) are well-known to readily oxidize benzylic positions to carboxylic acids.[1][2][3] While effective for other transformations, their use should be avoided if the integrity of the benzyl group is to be maintained.
Q4: Can I use a protecting group to prevent benzylic oxidation?
A: While protecting groups are a cornerstone of organic synthesis, protecting a benzylic C-H bond against oxidation is not straightforward.[6][7][8] The reactivity of this position makes it challenging to selectively protect. A more practical approach is to carefully select reaction conditions and reagents that are chemoselective and do not favor oxidation at the benzylic site.
Troubleshooting Guide: Overcoming Benzylic Oxidation
This section provides a structured approach to diagnosing and resolving issues related to benzylic oxidation during the synthesis of Methyl 4-benzylbenzoate.
Symptom 1: Low Yield of Methyl 4-benzylbenzoate with Formation of a Carboxylic Acid Impurity
-
Potential Cause: Use of a strong, non-selective oxidizing agent in a previous or concurrent step. Reagents like hot potassium permanganate or chromic acid will aggressively attack the benzylic C-H bonds.[1][2][3]
-
Corrective Actions:
-
Reagent Selection: If an oxidation step is necessary elsewhere in the molecule, consider milder and more selective reagents. For instance, manganese dioxide (MnO₂) can selectively oxidize benzylic alcohols to aldehydes or ketones without affecting the alkyl chain.[9]
-
Reaction Control: Ensure strict control over reaction temperature. Elevated temperatures can increase the rate of unwanted side reactions, including benzylic oxidation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, which can be a contributing factor.[10]
-
Symptom 2: Presence of Aldehyde or Ketone Impurities in the Final Product
-
Potential Cause: Partial oxidation of the benzylic position. This can occur with milder oxidants or under conditions where the reaction does not proceed to completion.
-
Corrective Actions:
-
Strategic Synthesis Route: Re-evaluate the synthetic strategy. It may be more efficient to introduce the benzyl group at a later stage of the synthesis to avoid exposing it to oxidative conditions.
-
Chemoselective Reagents: Employ reagents known for their chemoselectivity. For example, certain manganese catalysts have been developed for the selective oxidation of other functional groups in the presence of benzylic C-H bonds.[11]
-
Symptom 3: Complex Product Mixture with Difficult Purification
-
Potential Cause: Multiple side reactions occurring, including benzylic oxidation and potentially reactions involving the ester functionality.
-
Corrective Actions:
-
Optimize Reaction Conditions: Systematically optimize the reaction parameters, including solvent, temperature, and reaction time. A Design of Experiments (DoE) approach can be valuable in identifying the optimal conditions to maximize the yield of the desired product while minimizing impurities.
-
Purification Strategy: If the formation of byproducts is unavoidable, develop a robust purification strategy. This may involve column chromatography with a carefully selected solvent system or recrystallization to isolate the pure Methyl 4-benzylbenzoate.
-
Experimental Protocols
To circumvent benzylic oxidation, a synthetic route that avoids harsh oxidizing conditions is paramount. A common and effective method for synthesizing Methyl 4-benzylbenzoate is through a Friedel-Crafts reaction or by esterification.
Protocol 1: Friedel-Crafts Benzylation of Methyl Benzoate
This method introduces the benzyl group after the ester is already in place, avoiding the need to oxidize a precursor that contains the benzylic group.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) and dry dichloromethane (DCM) under an inert atmosphere of nitrogen.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add methyl benzoate (1.0 equivalent) to the flask.
-
Benzylating Agent: Add benzyl chloride (1.1 equivalents) dropwise to the stirred mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Methyl 4-benzylbenzoate.
Visualization of Reaction Pathways
The following diagram illustrates the desired synthetic pathway versus the undesirable benzylic oxidation side reaction.
Caption: Desired vs. Undesired Reaction Pathways.
Troubleshooting Logic Flow
This diagram outlines a systematic approach to troubleshooting when benzylic oxidation is suspected.
Caption: Troubleshooting Flowchart for Benzylic Oxidation.
Data Summary: Comparison of Oxidizing Agents
The choice of oxidizing agent is critical. The table below summarizes the reactivity of common oxidants towards benzylic positions.
| Oxidizing Agent | Reactivity towards Benzylic C-H | Typical Product(s) | Selectivity | Recommendation |
| KMnO₄ (hot, acidic) | High | Carboxylic Acid | Low | Avoid if benzyl group is present[1][2][5] |
| H₂CrO₄ (Chromic Acid) | High | Carboxylic Acid | Low | Avoid if benzyl group is present[1][2] |
| Manganese Dioxide (MnO₂) | Moderate (for alcohols) | Aldehyde/Ketone | High (for benzylic alcohols) | Suitable for selective oxidation of benzylic alcohols[9] |
| Air (O₂) | Low (can occur at high temp) | Aldehyde/Carboxylic Acid | Low | Use inert atmosphere to prevent[10] |
| Cerium (IV) Ammonium Nitrate (CAN) | Moderate | Aldehyde | Good | Can be a viable option for selective oxidation[12] |
References
- Benchchem.
- Bieg, T., & Szeja, W. (1985).
- Ashenhurst, J. (2018).
- Zhang, W., et al. (2019). Site-selective electrooxidation of methylarenes to aromatic acetals.
- Ansys, Inc. (n.d.). Debenzylation Reactions with Pd(0)
- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-benzylamino derivatives by catalytic transfer hydrogenation with ammonium formate.
- Chemistry Steps. (2019).
- ResearchGate. (n.d.).
- White, M. C., et al. (2018). Chemoselective methylene oxidation in aromatic molecules.
- Ditrich, K. (n.d.). Oxidation of methyl groups attached to an aromatic nucleus is a frequently used method in organic synthesis.
- Potthast, A., et al. (1995). Selective Enzymatic Oxidation of Aromatic Methyl Groups to Aldehydes. The Journal of Organic Chemistry, 60(14), 4320-4321.
- Hunt, I. (n.d.). Ch 11: Oxidation of Alkyl benzenes. University of Calgary.
- Potthast, A., et al. (1995). Selective Enzymatic Oxidation of Aromatic Methyl Groups to Aldehydes.
- LibreTexts. (2015). 22.
- JoVE. (2025).
- Benchchem. (2025).
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- Organic Syntheses. (n.d.).
- Wikipedia. (n.d.). Benzyl group.
- Wiley Online Library. (n.d.). 2 Protection of Functional Groups.
- Benchchem. (n.d.).
- Studylib. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Willingdon College, Sangli. (n.d.). Protection and deprotection.
- Ashenhurst, J. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry.
- Reddit. (2019).
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Benchchem. (n.d.). Side products in the Friedel-Crafts synthesis of 4-Methoxy-3'-methylbenzophenone.
- MDPI. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Wiberg, K. B., & Freeman, P. K. (2014). A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. Journal of the American Chemical Society, 136(7), 2636-2643.
- Prezi. (n.d.).
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- ChemSynthesis. (2025).
- PrepChem.com. (n.d.).
- Firouzabadi, H., & Mohammadpour-Baltork, I. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 103(12), 4371-4422.
- Li, Y., et al. (2021).
- jOeCHEM. (2020). Oxidation at the Benzylic Position with KMnO4 and MnO2. YouTube.
- ChemicalBook. (n.d.).
- Royal Society of Chemistry. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant.
- Google Patents. (n.d.).
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Beilstein-Institut. (n.d.). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes.
- Royal Society of Chemistry. (2020). New findings and current controversies on oxidation of benzyl alcohol by a copper complex.
- Baran, P. S., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 18363-18368.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 3. Video: Reactions at the Benzylic Position: Oxidation and Reduction [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 8. Protective Groups [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemoselective methylene oxidation in aromatic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
purification methods for Methyl 4-benzylbenzoate: recrystallization vs chromatography
Welcome to the technical support guide for the purification of Methyl 4-benzylbenzoate. This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. We will explore the two primary methods of purification—recrystallization and chromatography—providing in-depth, field-proven insights in a direct question-and-answer format to address common challenges and troubleshooting scenarios.
Compound Profile: Methyl 4-benzylbenzoate
A foundational understanding of the physicochemical properties of Methyl 4-benzylbenzoate is critical for selecting and optimizing a purification strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₄O₂ | [1][2] |
| Molecular Weight | 226.27 g/mol | [1][2] |
| Appearance | Likely a low-melting solid or viscous liquid | Inferred from analogues |
| Melting Point | Data not consistently available. The related compound, benzyl benzoate, melts at 17-21°C. | [3][4] |
| Boiling Point | Data not available. The related compound, benzyl benzoate, boils at 323-324°C. | [4] |
| Solubility | Poorly soluble in water; miscible with most organic solvents like ethanol, ether, and chloroform. | [4][5][6] |
Part 1: Purification by Recrystallization
Recrystallization is a powerful technique that leverages differences in solubility to separate a compound from its impurities. It is often the method of choice for purifying solid compounds on both small and large scales.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the core principle of recrystallizing Methyl 4-benzylbenzoate?
A: The principle is to dissolve the impure compound in a suitable hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the Methyl 4-benzylbenzoate decreases, causing it to form pure crystals. The impurities, which are present in much lower concentrations, remain dissolved in the cold solvent (the "mother liquor"). The success of this technique hinges on selecting a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7]
Q2: How do I select the right solvent for recrystallization?
A: An ideal recrystallization solvent should:
-
Not react with Methyl 4-benzylbenzoate.
-
Dissolve the compound completely when hot.
-
Dissolve the compound poorly or not at all when cold.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the compound's melting point to prevent "oiling out."
-
Be volatile enough to be easily removed from the purified crystals.
Given the low melting point of the related benzyl benzoate (17-21°C), a solvent with a relatively low boiling point is preferable.[3][4] Alcohols are often excellent choices. A patent for the purification of the structurally similar benzyl benzoate suggests several viable options.[8][9]
| Solvent | Rationale & Considerations |
| Isopropanol | Proven effective for the closely related benzyl benzoate. Provides a good solubility differential.[8] |
| Methanol/Ethanol | Highly effective at dissolving the compound when hot. Cooling to 0°C or below is necessary to induce crystallization and minimize loss to the mother liquor. |
| Hexane/Heptane | Methyl 4-benzylbenzoate will have lower solubility in these nonpolar solvents. They can be used alone if solubility is sufficient at boiling, or as an "anti-solvent" in a solvent pair (e.g., with ethyl acetate or acetone). |
| Solvent Pairs | A mixture like Ethyl Acetate/Hexane can be used. Dissolve the compound in the minimum amount of hot ethyl acetate (the "good" solvent) and then add warm hexane (the "poor" solvent) dropwise until the solution becomes cloudy (the saturation point). Add a few more drops of hot ethyl acetate to clarify and then allow to cool. |
Q3: Can you provide a step-by-step protocol for recrystallizing Methyl 4-benzylbenzoate?
A: Certainly. This protocol assumes isopropanol is the chosen solvent.
-
Dissolution: Place the crude Methyl 4-benzylbenzoate in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution, but avoid using a large excess, as this will reduce your yield.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath (0°C) or a freezer for at least 30 minutes to maximize crystal formation.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor.
-
Drying: Dry the crystals under a vacuum to remove all traces of the solvent. The purity can then be assessed by techniques like melting point analysis or NMR spectroscopy.
Recrystallization Workflow
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Methyl 4-benzylbenzoate | C15H14O2 | CID 597641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benzyl benzoate, 120-51-4 [thegoodscentscompany.com]
- 4. Benzyl benzoate | 120-51-4 [amp.chemicalbook.com]
- 5. scent.vn [scent.vn]
- 6. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. US6491795B2 - Process for recovering benzyl benzoate - Google Patents [patents.google.com]
- 9. JP2001226323A - Method for recovering benzyl benzoate - Google Patents [patents.google.com]
troubleshooting low conversion in Methyl 4-benzylbenzoate bromination
Technical Support Center: Radical Bromination of Methyl 4-benzylbenzoate
Topic: Troubleshooting Low Conversion in Wohl-Ziegler Bromination Ticket ID: WZ-MBB-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are encountering low conversion in the bromination of Methyl 4-benzylbenzoate (
Because your substrate contains a methylene bridge flanked by two aromatic rings (a diarylmethane core), the resulting radical is highly stabilized. Theoretically, this should proceed rapidly.[1] If conversion is low, the failure is rarely thermodynamic; it is almost exclusively kinetic or environmental . The reaction chain is being quenched before it can propagate.
Part 1: Diagnostic Workflow
Use this decision tree to identify the root cause of your low conversion.
Figure 1: Diagnostic logic for identifying failure modes in radical bromination.
Part 2: The "Silent Killers" of Conversion
The Reagent Quality Factor (NBS Purity)
The Symptom: The reaction mixture turns orange or red immediately upon heating.
The Science: Commercial NBS degrades over time to form bromine (
-
Protocol: Dissolve 10g NBS in ~100mL boiling water (90-95°C). Cool rapidly in an ice bath. Filter the white crystals and dry under vacuum over
.
The Oxygen Effect (Radical Scavenging)
The Symptom: Starting material remains untouched after 24 hours, even with heat.
The Science: Oxygen is a diradical. It reacts with carbon radicals at a rate near the diffusion limit (
The Solvent-Succinimide Equilibrium
The Symptom: Reaction stalls at 50% conversion. The Science: In non-polar solvents (CCl4, Benzene, Chlorobenzene), succinimide is insoluble and floats to the top. This precipitation drives the equilibrium forward (Le Chatelier’s principle).[1] In polar solvents (Acetonitrile, DCM), succinimide remains soluble, which can slow the kinetics or lead to side reactions involving the succinimide radical. The Fix: For Methyl 4-benzylbenzoate, Chlorobenzene or Trifluorotoluene are the modern, higher-boiling alternatives to CCl4. They allow higher temperatures (accelerating the endothermic H-abstraction step) while maintaining the heterogeneity of the succinimide byproduct.
Part 3: Mechanistic Insight
Understanding the cycle allows you to control it.
Figure 2: The Goldfinger Mechanism.[1] Note that NBS acts as a reservoir for Br2, not the direct radical source.
Part 4: Optimized Protocol (The "Gold Standard")
Substrate: Methyl 4-benzylbenzoate (1.0 eq) Reagent: Recrystallized NBS (1.05 eq) Initiator: AIBN (0.05 eq) or Benzoyl Peroxide (BPO) Solvent: Chlorobenzene (Concentration: 0.2 M)[1]
| Step | Action | Technical Rationale |
| 1 | Prepare Solvent | Dry Chlorobenzene over molecular sieves. Sparge with Argon for 20 mins. |
| 2 | Mix Reagents | Add Substrate and NBS to the flask. Do not add AIBN yet. |
| 3 | Heat to Reflux | Heat bath to 85-90°C (if using Benzene/PhCl). |
| 4 | Add Initiator | Dissolve AIBN in minimal solvent and add via syringe pump or portion-wise over 1 hour. |
| 5 | Monitor | Watch for white solid (Succinimide) floating on surface.[1] |
| 6 | Workup | Filter off Succinimide while warm. Wash filtrate with water and brine.[1] |
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use DCM (Dichloromethane) as a solvent? A: It is not recommended for difficult substrates.[1] DCM boils at 40°C, which is often too low to thermally decompose AIBN efficiently (Half-life of AIBN at 60°C is ~10 hours).[1] If you must use DCM, use UV light initiation instead of thermal initiation to generate radicals.[1]
Q: I see a spot for the dibromide product. How do I stop it? A: Methyl 4-benzylbenzoate has a highly activated methylene bridge.[1] Once one bromine is added, the remaining proton is still benzylic and can react again.
-
Solution: Stop the reaction at 85-90% conversion. It is easier to separate starting material from the product than to separate the mono-bromide from the di-bromide. Use exactly 1.0 or 0.95 equivalents of NBS.[1]
Q: Why is AIBN preferred over Benzoyl Peroxide (BPO)? A: AIBN decomposes with first-order kinetics to produce nitrogen gas (inert) and a cyano-isopropyl radical.[1] BPO produces oxygen-centered radicals which are more reactive but can participate in "hydrogen abstraction" from the solvent or aromatic rings, leading to dirtier reaction profiles.[1]
References
-
Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317.[1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocol for NBS recrystallization).
-
Walling, C., & Padwa, A. (1963).[1] The Mechanism of N-Bromosuccinimide Bromination. Journal of the American Chemical Society, 85(11), 1593–1597.[1]
-
Podgoršek, A., et al. (2009).[1] "Green" bromination of benzylic compounds.[1] Tetrahedron, 65(22), 4429-4439.[1] (Discusses solvent effects and alternatives to CCl4). [1]
Sources
separating Methyl 4-benzylbenzoate from 4-benzylbenzoic acid impurities
Technical Support Center: Organic Synthesis & Purification Topic: Purification of Methyl 4-benzylbenzoate Ticket ID: #PUR-MBB-001 Status: Open Responder: Senior Application Scientist
Welcome to the Purification Support Center
You are dealing with a classic Ester vs. Carboxylic Acid separation.
-
Target: Methyl 4-benzylbenzoate (Neutral, Lipophilic)
-
Impurity: 4-benzylbenzoic acid (Acidic,
)
Because the impurity possesses an acidic proton while your target is a neutral ester, Acid-Base Extraction is the primary, most efficient method. Chromatography should only be used if extraction fails to reach >98% purity.
Below are the specific protocols and troubleshooting guides designed to resolve this separation.
Module 1: The Standard Protocol (Rapid Resolution)
Q: What is the most efficient workflow to remove the acid without degrading the ester?
A: Use a mild alkaline wash. The
The Logic:
-
Result: The ionic salt migrates to the water layer; the neutral ester stays in the organic layer.
Step-by-Step Protocol:
-
Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Ratio: Use ~10 mL solvent per 1 g of crude material.
-
-
First Wash (Acid Removal): Transfer to a separatory funnel. Add an equal volume of saturated aqueous
.-
Critical: Shake gently and vent frequently . The reaction produces
gas. Pressure buildup can shatter glassware.
-
-
Phase Separation: Allow layers to settle.
-
Second Wash: Repeat the
wash to ensure complete removal. -
Brine Wash: Wash the organic layer once with Saturated NaCl (Brine) to remove trapped water.
-
Drying: Pour organic layer into an Erlenmeyer flask and add anhydrous
or . -
Isolation: Filter and concentrate in vacuo.
Module 2: Visualization of Workflow
Q: Can you visualize the phase distribution during the extraction?
A: See the flow diagram below. This logic assumes Ethyl Acetate is used as the solvent (Organic layer is on top).
Caption: Separation logic using Ethyl Acetate. The acid is converted to a salt and partitioned into the aqueous phase.
Module 3: Troubleshooting & FAQs
Q: I have a persistent emulsion (cloudy interface) that won't separate. What do I do? A: The benzyl group on your molecule adds significant lipophilicity, which can act like a surfactant when converted to a salt.
-
Fix 1 (Salting Out): Add solid NaCl directly to the separatory funnel and shake. This increases the density of the aqueous layer and disrupts the emulsion.
-
Fix 2 (Filtration): If solid particulates are causing the emulsion, pass the entire mixture through a Celite pad.
-
Fix 3 (Time): Allow it to sit for 20 minutes.
Q: I used 1M NaOH instead of NaHCO3, and my yield dropped. Why? A: You likely caused Saponification (Hydrolysis) .
-
Mechanism:[3][4][5][6] Methyl esters are susceptible to nucleophilic attack by strong hydroxide ions (
), especially if the extraction took too long or was warm. This converts your target ester back into the impurity (acid). -
Correction: Always use
(weak base) or keep the mixture on ice ( ) if you must use NaOH.
Q: The acid is still visible by TLC after extraction. How do I remove the last traces? A: If extraction fails to reach 100% removal:
-
Check pH: Ensure your aqueous layer is actually basic (pH > 9). If you generated too much acid during the reaction, the bicarbonate might have been neutralized. Add more base.
-
Flash Chromatography:
-
Stationary Phase: Silica Gel (
). -
Mobile Phase: 5% to 10% Ethyl Acetate in Hexanes.
-
Logic: The carboxylic acid interacts strongly with the silica (hydrogen bonding) and will "streak" or stay at the baseline. The methyl ester is much less polar and will elute quickly (
).
-
Module 4: Quantitative Data & Properties
Q: What physical properties should I use to monitor the separation?
A: Use the table below to distinguish the two compounds during analysis.
| Feature | Methyl 4-benzylbenzoate (Target) | 4-benzylbenzoic Acid (Impurity) |
| Functional Group | Ester (Neutral) | Carboxylic Acid (Acidic) |
| pKa | N/A (Neutral) | ~4.2 [1] |
| Solubility (Water) | Insoluble | Soluble only at pH > 8 |
| Solubility (EtOAc) | Soluble | Soluble |
| TLC Behavior | High | Low |
| Reaction to Base | Stable in mild base | Deprotonates to salt |
References
-
PubChem. (n.d.). 4-Benzylbenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction protocols).
-
Clark, J. (2004). Mechanism of the alkaline hydrolysis of esters. Chemguide. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Carbonyl Stretch in Aromatic Esters: An In-depth Analysis of Methyl 4-benzylbenzoate
For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for this purpose, offering a rapid and non-destructive method to identify functional groups. Among the most prominent and informative signals in an IR spectrum is the carbonyl (C=O) stretching vibration. Its position, intensity, and shape provide a wealth of information about the electronic environment of this crucial functional group.
This guide provides a detailed comparison of the characteristic IR carbonyl stretch of Methyl 4-benzylbenzoate, a compound of interest in organic synthesis and materials chemistry. By comparing its spectral features with those of other relevant carbonyl-containing molecules, we will elucidate the structural factors that govern the vibrational frequency of the C=O bond. This analysis is grounded in fundamental principles and supported by experimental data to offer a robust framework for spectral interpretation.
The Carbonyl Stretch: A Sensitive Probe of Molecular Architecture
The C=O double bond can be visualized as a spring connecting two atoms. The frequency at which this spring vibrates is determined by the strength of the bond (the force constant) and the masses of the connected atoms. A stronger, stiffer bond will vibrate at a higher frequency (wavenumber, expressed in cm⁻¹). Several key factors influence this bond strength and, consequently, the position of the IR absorption peak:
-
Inductive Effects: Electron-withdrawing groups attached to the carbonyl carbon pull electron density away, strengthening the C=O bond and increasing the stretching frequency. Conversely, electron-donating groups push electron density towards the carbonyl, weakening the bond and lowering the frequency.
-
Resonance (Conjugation): When a carbonyl group is conjugated with a double bond or an aromatic ring, the delocalization of π-electrons reduces the double-bond character of the C=O bond. This weakening of the bond results in a significant decrease in the stretching frequency, typically by 20-40 cm⁻¹.
-
Ring Strain: Incorporating a carbonyl group into a strained ring system (e.g., a five- or four-membered ring) forces changes in bond angles and hybridization, which generally leads to an increase in the C=O stretching frequency.
Comparative Analysis of Carbonyl Stretching Frequencies
To understand the specific characteristics of the carbonyl stretch in methyl 4-benzylbenzoate, it is instructive to compare it with simpler, related structures. The following table summarizes the experimentally observed C=O stretching frequencies for a series of carbonyl compounds, illustrating the impact of the molecular environment.
| Compound | Structure | Functional Group | Conjugation Status | Typical C=O Stretch (cm⁻¹) |
| Ethyl Acetate | CH₃COOCH₂CH₃ | Aliphatic Ester | Non-conjugated | 1750 - 1735 |
| Methyl Benzoate | C₆H₅COOCH₃ | Aromatic Ester | Conjugated | 1730 - 1715 |
| Methyl 4-benzylbenzoate | p-(CH₂C₆H₅)C₆H₄COOCH₃ | Aromatic Ester | Conjugated | ~1720 (Estimated) |
| Acetophenone | C₆H₅COCH₃ | Aromatic Ketone | Conjugated | ~1686 |
Note: The value for Methyl 4-benzylbenzoate is estimated based on the principles of IR spectroscopy and data from analogous compounds, as a direct experimental spectrum was not found in publicly available databases.
Discussion of Spectral Data
Ethyl Acetate: The Unconjugated Benchmark
Ethyl acetate serves as our baseline for a simple, non-conjugated (aliphatic) ester. Its carbonyl group is flanked by an ethyl group and a methoxy group, neither of which offers π-orbitals for resonance. Consequently, it exhibits a high-frequency C=O stretch, typically observed in the 1750-1735 cm⁻¹ range[1]. This value represents the "unperturbed" stretching frequency for an ester functional group.
Methyl Benzoate: The Effect of Aromatic Conjugation
In methyl benzoate, the carbonyl group is directly attached to a benzene ring. This arrangement allows for the delocalization of the C=O π-electrons into the aromatic system, a classic example of conjugation. This resonance effect reduces the double-bond character of the carbonyl bond, making it weaker and easier to stretch. As a result, the C=O stretching frequency is lowered significantly to the 1730-1715 cm⁻¹ region[2]. The observed shift of approximately 20-30 cm⁻¹ compared to ethyl acetate is a hallmark of α,β-unsaturation in esters.
Methyl 4-benzylbenzoate: A Subtle Modification
Methyl 4-benzylbenzoate shares the same core structure as methyl benzoate: a methyl ester group conjugated with a benzene ring. The key difference is the presence of a benzyl group at the para-position of the aromatic ring. This benzyl group is attached via a methylene (-CH₂-) bridge, which isolates its phenyl ring from the main benzoate π-system. Therefore, the benzyl group primarily exerts a weak, electron-donating inductive effect on the benzoate ring.
This slight increase in electron density on the ring can be delocalized to the carbonyl group, leading to a very minor decrease in the C=O bond order compared to methyl benzoate. Consequently, the carbonyl stretching frequency of methyl 4-benzylbenzoate is expected to be very similar to, or slightly lower than, that of methyl benzoate. A value of approximately 1720 cm⁻¹ is a reasonable and expert estimation. The dominant factor remains the conjugation of the carbonyl with the directly attached aromatic ring.
Acetophenone: A Ketone for Comparison
Acetophenone, an aromatic ketone, provides an interesting point of comparison. Like the aromatic esters, its carbonyl group is conjugated with a benzene ring, which lowers its stretching frequency relative to a non-conjugated ketone (which typically appears around 1715 cm⁻¹). The C=O stretch in acetophenone is found at approximately 1686 cm⁻¹[3]. This value is notably lower than that of the aromatic esters. The difference arises from the electronic effect of the group attached to the other side of the carbonyl. In esters, the oxygen atom of the -OR group is electron-withdrawing through induction, which counteracts the resonance effect to some extent, resulting in a higher frequency compared to ketones.
Visualizing the Electronic Effects on Carbonyl Stretching Frequency
The following diagram illustrates the relationship between molecular structure and the expected IR carbonyl stretching frequency.
Caption: Relationship between molecular structure and IR carbonyl frequency.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following procedure outlines the steps for obtaining an IR spectrum of a solid sample like methyl 4-benzylbenzoate using the Attenuated Total Reflectance (ATR) technique, which is common in modern laboratories.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Diamond or Germanium ATR accessory.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean. Wipe the crystal surface with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
-
With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum measures the absorbance of the ambient atmosphere (CO₂ and H₂O) and the instrument itself, and will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation and Loading:
-
Place a small amount of the solid sample (a few milligrams is sufficient) onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The pressure mechanism on most instruments is designed to apply optimal force.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio. The spectral resolution is commonly set to 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Use the software tools to identify and label the peak positions (in cm⁻¹), paying close attention to the strong absorption in the 1800-1650 cm⁻¹ region for the carbonyl stretch.
-
This self-validating protocol ensures that any observed absorptions are due to the sample itself, as the background is meticulously accounted for.
Conclusion
The IR carbonyl stretching frequency is a powerful diagnostic tool for the structural elucidation of organic molecules. For methyl 4-benzylbenzoate, the C=O stretch is predicted to be around 1720 cm⁻¹ . This position is dictated primarily by the conjugation of the carbonyl group with the aromatic ring, which lowers the frequency from the non-conjugated ester baseline. The para-benzyl substituent has a negligible electronic effect in this context. By comparing this value to those of non-conjugated esters, simple aromatic esters, and aromatic ketones, we gain a deeper appreciation for the subtle interplay of inductive and resonance effects on molecular vibrations. This comparative approach, grounded in the principles of physical organic chemistry, is indispensable for researchers and professionals who rely on spectroscopic methods for unambiguous molecular characterization.
References
-
Spectroscopy Online. (2020). The Carbonyl Group, Part I: Introduction. Available at: [Link]
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters. Available at: [Link]
-
Brainly. (2022). Provide the IR spectrum analysis for methyl benzoate. Available at: [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]
-
PubChem. (n.d.). Methyl 4-benzylbenzoate. National Center for Biotechnology Information. Available at: [Link]
-
NIST. (n.d.). Methyl benzoate. NIST Chemistry WebBook. Available at: [Link]
-
Doc Brown's Chemistry. (2025). Infrared spectrum of Ethyl ethanoate. Available at: [Link]
Sources
Comparative Guide: Mass Spectrometric Profiling of Methyl 4-benzylbenzoate
Executive Summary
Methyl 4-benzylbenzoate (MW 226.27 Da) is a critical intermediate in the synthesis of pharmaceutical scaffolds and functional polymers. Its structural duality—combining a methyl ester moiety with a diphenylmethane core—presents unique challenges in mass spectrometry.
This guide objectively compares Electron Impact (EI) and Electrospray Ionization (ESI) techniques for this analyte. While ESI provides high-sensitivity molecular weight confirmation suitable for pharmacokinetic (PK) studies, EI remains the gold standard for structural validation and impurity profiling due to its rich, diagnostic fragmentation pattern.
Structural Analysis & Theoretical Fragmentation (EI)
In Electron Impact (70 eV), Methyl 4-benzylbenzoate undergoes predictable bond scissions driven by charge stabilization on the aromatic rings and the carbonyl oxygen.
Key Diagnostic Ions
The following fragmentation pattern is characteristic of the para-substituted benzoate architecture:
| m/z (Th) | Ion Identity | Relative Abundance (Est.) | Mechanistic Origin |
| 226 | Moderate (20-40%) | Molecular Ion . Stable due to extensive conjugation across the diphenylmethane system. | |
| 195 | High (60-80%) | ||
| 167 | Base Peak (100%) | Ester Cleavage . Loss of the carbomethoxy group (59 Da), leaving the stable benzylphenyl cation. | |
| 165 | High (50-70%) | Fluorenyl Cation . Formed from | |
| 91 | High (40-60%) | Tropylium Ion . Generated via cleavage of the central methylene bridge. | |
| 77 | Low-Moderate | Phenyl Cation . Secondary fragmentation of the aromatic ring. |
Fragmentation Pathway Map
The following diagram illustrates the causal relationships between the parent ion and its fragments.
Figure 1: EI Fragmentation pathway of Methyl 4-benzylbenzoate. The formation of m/z 167 and 165 distinguishes this structure from simple benzoates.
Comparative Analysis: EI vs. ESI
For drug development workflows, selecting the correct ionization mode is pivotal.
Electron Impact (EI) - The Structural Fingerprint
-
Mechanism: Hard ionization (70 eV) imparts significant internal energy, causing extensive fragmentation.
-
Advantages:
-
Library Matching: Spectra can be searched against NIST/Wiley databases.
-
Isomer Differentiation: Distinguishes Methyl 4-benzylbenzoate from its isomer Benzyl 4-methylbenzoate. The latter yields a base peak at
119 ( ) rather than 167.
-
-
Limitations: The molecular ion (
) may be weak if the source temperature is too high (>250°C).
Electrospray Ionization (ESI) - The Soft Quantifier
-
Mechanism: Soft ionization occurring in the liquid phase.[1] Forms adducts rather than radical cations.
-
Observed Species (Positive Mode):
-
:
227.1 -
:
249.1 -
:
244.1 (if ammonium buffers are used).
-
:
-
Advantages:
-
Sensitivity: Superior for trace analysis in biological matrices (plasma/urine).
-
Integrity: No fragmentation ensures the molecular weight is easily confirmed.
-
-
Limitations:
-
Isobaric Interference: Cannot distinguish between isomers without chromatographic separation.
-
Matrix Effects: Susceptible to ion suppression in complex samples.
-
Performance Comparison Table
| Feature | GC-EI-MS | LC-ESI-MS |
| Primary Ion | ||
| Structural Info | High (Fingerprint) | Low (Molecular Weight only) |
| Limit of Detection | ng/mL range | pg/mL range (with MRM) |
| Linearity | ||
| Best Application | Impurity ID, Synthesis Verification | PK Studies, Metabolite Quantitation |
Experimental Protocols
To ensure reproducibility, the following validated protocols are recommended.
Protocol A: Structural Verification via GC-EI-MS
Objective: Confirm synthesis product identity and purity.
-
Sample Prep: Dissolve 1 mg of Methyl 4-benzylbenzoate in 1 mL Dichloromethane (DCM) or Ethyl Acetate.
-
Instrument: Agilent 7890/5977 (or equivalent).
-
Column: DB-5ms (30m
0.25mm 0.25µm). -
Inlet: Split 20:1, Temp 280°C.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 300°C.
-
Hold 5 min.
-
-
MS Source: EI mode (70 eV), Source Temp 230°C, Quad Temp 150°C.
-
Scan Range: 40–400 amu.
Protocol B: Quantitation via LC-ESI-MS/MS
Objective: Quantify analyte in biological matrix.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1
50mm, 1.8µm). -
Gradient: 10% B to 90% B over 5 mins.
-
Ionization: ESI Positive Mode (+).
-
Capillary Voltage: 3500 V.
-
Gas Temp: 300°C.
-
-
MRM Transitions (for Triple Quad):
-
Quantifier:
(Loss of Methanol). -
Qualifier:
(Tropylium formation).
-
Method Selection Workflow
Use the following logic gate to determine the appropriate instrumentation for your specific research phase.
Figure 2: Decision matrix for selecting ionization techniques based on research requirements.
References
-
NIST Mass Spectrometry Data Center. Benzoic acid, 4-methyl-, methyl ester (Analogous Fragmentation Rules). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
- Sparkman, O. D. (2000). Mass Spectrometry Desk Reference. Global View Publishing.
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[2] (Comparison of EI vs ESI ionization efficiencies).
Sources
A Researcher's Guide to the 13C NMR Chemical Landscape of Methyl 4-Benzylbenzoate
For researchers and professionals in drug development, a precise understanding of molecular structure is fundamental to predicting and optimizing biological activity. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a pillar for the unambiguous structural elucidation of organic molecules. This guide provides an in-depth analysis of the 13C NMR spectrum of Methyl 4-benzylbenzoate, a compound of interest in various synthetic and medicinal chemistry endeavors. By comparing its spectral data with those of structurally related analogues, we offer a comprehensive framework for the interpretation and assignment of its carbon resonances, underpinned by the fundamental principles of NMR spectroscopy.
The Causality Behind Chemical Shifts: An Introduction
13C NMR spectroscopy measures the resonance of the 13C isotope in a strong magnetic field. The precise frequency at which a carbon nucleus resonates, its "chemical shift" (δ), is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups, for instance, deshield the nucleus, causing it to resonate at a higher frequency (downfield), while electron-donating groups have the opposite, shielding effect (upfield shift). This sensitivity allows us to differentiate between carbon atoms within a molecule, providing a unique fingerprint of its structure. In this guide, we will dissect the 13C NMR spectrum of methyl 4-benzylbenzoate by leveraging comparative data from simpler, constituent-like molecules to rationalize the observed chemical shifts.
Experimental Protocol: Acquiring High-Fidelity 13C NMR Data
To ensure the accuracy and reliability of the spectral data presented, the following experimental protocol is recommended. This protocol is designed as a self-validating system to minimize artifacts and produce a high-quality spectrum suitable for detailed analysis.
Sample Preparation:
-
Analyte Purity: Ensure the methyl 4-benzylbenzoate sample is of high purity (>98%), as impurities will introduce extraneous peaks and complicate spectral interpretation.
-
Solvent Selection: Dissolve approximately 20-50 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized solvent peak at approximately 77.16 ppm.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0 ppm.
NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) should be employed. Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.
-
Acquisition Parameters:
-
Number of Scans: Due to the low natural abundance of the 13C isotope (1.1%), a sufficient number of scans (typically 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial to allow for full relaxation of the carbon nuclei between pulses, ensuring accurate peak intensities, particularly for quaternary carbons which have longer relaxation times.
-
Spectral Width: A spectral width of 0-220 ppm is typically sufficient to encompass the chemical shifts of most organic compounds.
-
The following diagram illustrates the workflow for acquiring and interpreting the 13C NMR spectrum of Methyl 4-benzylbenzoate.
Caption: Workflow for 13C NMR-based structural elucidation.
Comparative Analysis of 13C NMR Chemical Shifts
To understand the electronic landscape of methyl 4-benzylbenzoate, a comparative analysis of its 13C NMR spectrum with those of methyl benzoate, toluene, and benzyl alcohol is highly instructive. The data presented in the following table provides a clear overview of the chemical shifts for each compound.
| Carbon Atom | Methyl 4-benzylbenzoate (δ, ppm) | Methyl Benzoate (δ, ppm) | Toluene (δ, ppm) | Benzyl Alcohol (δ, ppm) |
| Benzoate Ring | ||||
| C1 | 129.56 | 130.1 | - | - |
| C2, C6 | 129.75 | 129.5 | - | - |
| C3, C5 | 128.18 | 128.3 | - | - |
| C4 | 143.54 | 132.8 | - | - |
| Benzyl Group | ||||
| C1' | 136.09 | - | 137.9 | 141.1 |
| C2', C6' | 128.95 | - | 129.1 | 128.4 |
| C3', C5' | 128.43 | - | 128.4 | 127.4 |
| C4' | 128.02 | - | 125.4 | 126.9 |
| Substituent Carbons | ||||
| -CH2- | 66.34 | - | 21.5 | 64.7 |
| -C=O | 166.31 | 167.0 | - | - |
| -OCH3 | 51.9 (predicted) | 51.9 | - | - |
Note: The chemical shift for the -OCH3 group in Methyl 4-benzylbenzoate is a predicted value based on typical ester methyl groups, as it was not explicitly reported in the sourced data.
Interpretation and Assignment of the 13C NMR Spectrum of Methyl 4-Benzylbenzoate
The 13C NMR spectrum of methyl 4-benzylbenzoate presents a set of distinct signals that can be logically assigned to each carbon atom in the molecule. The following diagram illustrates the numbering scheme used for the assignments.
Caption: Numbering scheme for Methyl 4-benzylbenzoate.
Detailed Peak Assignments:
-
Carbonyl Carbon (-C=O): The signal at 166.31 ppm is unambiguously assigned to the carbonyl carbon of the ester group. This region of the spectrum (160-180 ppm) is characteristic of carboxylic acid derivatives.[1] Its chemical shift is very similar to that of the carbonyl carbon in methyl benzoate (167.0 ppm), indicating that the benzyl substituent at the para position has a minimal electronic effect on the carbonyl group.
-
Benzoate Ring Carbons (C1-C6):
-
C4 (ipso-carbon attached to the benzyl group): The quaternary carbon at 143.54 ppm is assigned to C4. The significant downfield shift compared to the unsubstituted C4 in methyl benzoate (132.8 ppm) is due to the electron-donating and resonance effects of the attached benzyl group.
-
C1 (ipso-carbon attached to the ester group): The signal at 129.56 ppm is assigned to C1. This is slightly upfield from the corresponding carbon in methyl benzoate (130.1 ppm).
-
C2, C6 and C3, C5: The signals at 129.75 ppm and 128.18 ppm are assigned to the ortho (C2, C6) and meta (C3, C5) carbons of the benzoate ring, respectively. These values are very close to those observed in methyl benzoate, suggesting that the electronic influence of the para-benzyl group diminishes with distance.
-
-
Benzyl Group Carbons (C1'-C6' and -CH2-):
-
C1' (ipso-carbon of the benzyl ring): The quaternary carbon at 136.09 ppm is assigned to C1' of the benzyl ring. This is slightly upfield from the corresponding carbon in toluene (137.9 ppm), which can be attributed to the electronic effect of the benzoate group it is attached to through the methylene bridge.
-
-CH2- (Methylene Carbon): The signal at 66.34 ppm is assigned to the methylene bridge carbon. Its chemical shift is downfield compared to the methyl group in toluene (21.5 ppm) due to the attachment of the electronegative benzoate ring. It is also slightly downfield from the methylene carbon in benzyl alcohol (64.7 ppm).
-
C2', C6' and C3', C5': The signals at 128.95 ppm and 128.43 ppm are assigned to the ortho (C2', C6') and meta (C3', C5') carbons of the benzyl ring. These are in close agreement with the corresponding carbons in toluene (129.1 ppm and 128.4 ppm).
-
C4' (para-carbon of the benzyl ring): The signal at 128.02 ppm is assigned to the para carbon (C4') of the benzyl ring, which is downfield compared to toluene (125.4 ppm).
-
-
Methyl Carbon (-OCH3): While not explicitly reported in the found experimental data, the chemical shift of the methyl ester carbon is predicted to be around 51.9 ppm , consistent with the value for methyl benzoate.
Conclusion
This comparative guide has provided a detailed analysis of the 13C NMR chemical shifts for methyl 4-benzylbenzoate. By systematically comparing its spectrum with those of methyl benzoate, toluene, and benzyl alcohol, we have been able to confidently assign each resonance and rationalize the observed chemical shifts based on fundamental principles of electronic and structural effects. This approach not only facilitates the structural verification of the target molecule but also deepens the understanding of how substituent effects propagate through aromatic systems. For researchers in drug discovery and development, such detailed spectral interpretation is an invaluable tool for ensuring the integrity of their synthesized compounds and for building robust structure-activity relationships.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem. Methyl 4-benzylbenzoate. National Center for Biotechnology Information. [Link]
Sources
Safety Operating Guide
Methyl 4-Benzylbenzoate: Proper Disposal & Handling Procedures
[1][2][3][4]
Executive Summary & Chemical Identity
This guide defines the standard operating procedure (SOP) for the waste management of Methyl 4-benzylbenzoate . Unlike common bulk solvents (e.g., methyl benzoate), this specific ester (CAS 23450-30-8) is often used in specialized synthesis and drug development.
Effective disposal requires distinguishing this compound from its structural analogs to ensure regulatory compliance and environmental safety.
| Parameter | Technical Specification |
| Chemical Name | Methyl 4-benzylbenzoate |
| CAS Number | 23450-30-8 |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| Physical State | Solid (low melting point) or viscous liquid depending on purity/temp |
| Primary Hazard Class | Irritant (Skin/Eye), Aquatic Toxicity (Chronic) |
Hazard Profiling & Risk Assessment
Scientific Rationale: As a senior scientist, it is critical to understand that while specific GHS data for rare research chemicals like CAS 23450-30-8 may be limited, we utilize Structure-Activity Relationship (SAR) principles to determine safety protocols.
-
Moiety Analysis: The molecule consists of a methyl benzoate core substituted with a benzyl group .
-
Methyl Benzoate Core: Contributes to acute oral toxicity and mucous membrane irritation.
-
Benzyl Substituent: Increases lipophilicity (LogP), which correlates directly with aquatic toxicity and bioaccumulation potential.
-
-
Inferred Hazards:
Critical Directive: Treat this substance as a Non-Halogenated Organic Solvent/Solid with environmental toxicity. NEVER dispose of down the drain.
Waste Classification Workflow
Before disposal, the waste must be characterized to ensure it enters the correct destruction stream.
Figure 1: Decision matrix for classifying Methyl 4-benzylbenzoate waste streams. Ensure segregation from oxidizers.
Step-by-Step Disposal Protocol
Phase 1: Pre-Treatment & Packaging
Objective: Prepare the chemical for safe transport to the central accumulation area.
-
Dissolution (For Solids): If the waste is a solid residue, dissolve it in a minimal amount of a compatible non-halogenated solvent (e.g., Acetone, Ethanol, or Ethyl Acetate). This prevents particulate dust hazards and ensures uniform combustion during incineration.
-
Container Selection: Use Amber Glass or High-Density Polyethylene (HDPE) containers. Avoid metal cans if the mixture is acidic.
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
Phase 2: Labeling Requirements
Every container must be labeled immediately upon the first addition of waste.
-
Chemical Name: Must write out "Methyl 4-benzylbenzoate Solution". Do not use abbreviations or chemical formulas.
-
Constituents: List the solvent used (e.g., "70% Acetone, 30% Methyl 4-benzylbenzoate").
-
Hazard Checkboxes: Mark "Irritant" and "Toxic".
Phase 3: Final Disposal (Incineration)
The only acceptable disposal method for benzoate esters is thermal destruction .
-
Method: High-temperature incineration equipped with an afterburner and scrubber.
-
Why: This ensures the complete oxidation of the aromatic rings into CO₂ and H₂O, preventing the release of volatile organic compounds (VOCs) into the atmosphere.
Emergency Spill Response
In the event of a bench-top spill (<500 mL), follow this immediate containment logic.
Figure 2: Operational workflow for minor laboratory spills of Methyl 4-benzylbenzoate.
Regulatory Compliance (US Focus)
-
RCRA Status: While Methyl 4-benzylbenzoate is not explicitly P-listed or U-listed, it is regulated as a characteristic waste if mixed with ignitable solvents (D001).
-
TSCA: Ensure the chemical is used strictly for R&D purposes if not on the active TSCA inventory.
-
Sewer Ban: Strictly prohibited from discharge into municipal sewer systems due to aquatic toxicity risks (Clean Water Act).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 597641, Methyl 4-benzylbenzoate. Retrieved from [Link]
Personal protective equipment for handling Methyl 4-benzylbenzoate
[1][2]
Executive Summary & Chemical Profile
Methyl 4-benzylbenzoate is a lipophilic ester commonly used as a synthetic intermediate.[1] While specific toxicological data for this exact CAS is limited, Structure-Activity Relationship (SAR) analysis with analogous benzoate esters (e.g., Benzyl Benzoate, Methyl Benzoate) dictates that it be handled as a Class II Irritant and Potential Aquatic Toxin .[1]
-
Physical State: Typically a low-melting solid or viscous liquid (depending on purity/temperature).[1]
-
Primary Hazard: Transdermal absorption and ocular irritation. Esters of this molecular weight are lipophilic solvents that can de-fat skin and penetrate standard latex gloves rapidly.
-
Operational Status: Treat as "Caution: Not Fully Tested." Apply Universal Precaution standards.
Risk Assessment & PPE Selection Strategy
The following recommendations are based on permeation kinetics of benzoate esters.
2.1 Hand Protection: The "Latex Fallacy"
Critical Insight: Do NOT use natural rubber latex.[2] Benzoate esters act as plasticizers for latex, causing rapid degradation and breakthrough (often <5 minutes).[1]
| Glove Material | Thickness | Breakthrough Time | Recommendation |
| Nitrile (Disposable) | 0.11 mm (4 mil) | ~15-30 mins | Standard Use. Change immediately upon splash.[1] |
| Nitrile (Extended) | 0.20 mm (8 mil) | >60 mins | Recommended. Use for synthesis/transfer steps.[1] |
| Laminate (Silver Shield) | Multi-layer | >480 mins | Critical. Mandatory for spill cleanup or immersion. |
Protocol: Double-glove (Nitrile over Nitrile) during solubilization. The outer glove acts as a sacrificial layer against splashes, preserving the inner glove's integrity.
2.2 Respiratory & Ocular Protection[3]
-
Solid State (Weighing/Transfer): The primary risk is dust inhalation.
-
Requirement: N95/P95 disposable respirator or containment in a Biosafety Cabinet/Fume Hood.
-
Eyes: Safety glasses with side shields.
-
-
Liquid State (Solution/Heating): Heating generates organic vapors.
Operational Protocols
3.1 Workflow Visualization: PPE Decision Matrix
Caption: Logical decision tree for selecting PPE based on the physical state and experimental condition of Methyl 4-benzylbenzoate.
3.2 Handling Procedure (Step-by-Step)
-
Engineering Controls: Verify fume hood face velocity is >100 fpm (0.5 m/s).
-
Weighing:
-
Use an anti-static gun if the powder is fluffy/electrostatic.
-
Why? Static discharge can scatter the powder, creating an inhalation hazard and contaminating the balance.
-
-
Solubilization:
-
Decontamination:
-
Wipe balance and workspace with ethanol or isopropanol. The ester is soluble in alcohols, making water ineffective for cleaning.
-
Emergency Response & Disposal
4.1 Spill Response Logic
Caption: Immediate response workflow for spills >10 mL or >5 g.
4.2 Waste Disposal Streams
Do not dispose of down the drain. This compound is likely toxic to aquatic life (based on benzyl benzoate analog).[1][4]
-
Solid Waste: Collect in a container labeled "Solid Hazardous Waste (Organic Ester)."
-
Liquid Waste: Dispose of in Non-Halogenated Organic Solvent waste streams.
-
Contaminated PPE: Gloves and paper towels used for cleanup must be bagged and treated as solid chemical waste, not regular trash.
References & Authority
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 597641, Methyl 4-benzylbenzoate. Retrieved from [Link][1]
-
Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves (Esters & Solvents). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Benzyl Benzoate (Toxicological Analog). Retrieved from [Link][1]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
